N-(m-PEG4)-N'-(amino-PEG3)-Cy5
Description
Properties
Molecular Formula |
C42H62ClN3O7 |
|---|---|
Molecular Weight |
756.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine chloride |
InChI |
InChI=1S/C42H62N3O7.ClH/c1-41(2)35-13-9-11-15-37(35)44(20-23-48-28-31-51-30-27-47-22-19-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)45(40)21-24-49-29-32-52-34-33-50-26-25-46-5;/h6-18H,19-34,43H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CMUSUVZYCKASCY-UHFFFAOYSA-M |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(m-PEG4)-N'-(amino-PEG3)-Cy5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-(m-PEG4)-N'-(amino-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Unveiling N-(m-PEG4)-N'-(amino-PEG3)-Cy5
This compound is a specialized chemical compound designed for advanced applications in biomedical research and drug development. At its core, it is a bifunctional molecule that integrates a near-infrared cyanine (B1664457) dye (Cy5) with a flexible polyethylene (B3416737) glycol (PEG) linker system. This unique architecture imparts desirable properties for bioconjugation, fluorescence imaging, and the construction of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).
The molecule consists of three key components:
-
Cy5 Fluorophore : A well-characterized cyanine dye that exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. This property is particularly advantageous for biological imaging as it minimizes interference from cellular autofluorescence, allowing for high signal-to-noise ratios and deeper tissue penetration.
-
PEG Linker : The molecule incorporates two distinct polyethylene glycol (PEG) chains of different lengths (PEG4 and PEG3). These hydrophilic PEG spacers enhance the aqueous solubility of the entire molecule and any conjugate it is attached to. Furthermore, the PEG linker provides spatial separation between the Cy5 dye and the conjugated biomolecule, which can help to preserve the biological activity of the target and the fluorescence properties of the dye. The flexibility of the PEG chain is also a critical attribute in applications such as PROTAC design, where it influences the formation of the ternary complex.[1]
-
Terminal Amine Group : The presence of a primary amine (-NH2) group provides a reactive handle for covalent attachment to a variety of functional groups on target molecules. This amine group can readily react with activated esters (such as N-hydroxysuccinimide esters), carboxylic acids (in the presence of coupling agents), aldehydes, and ketones, forming stable chemical bonds.[2][3]
The combination of these features makes this compound a versatile tool for fluorescently labeling proteins, antibodies, peptides, and other biomolecules. Its application extends to various analytical and imaging techniques, including fluorescence microscopy, flow cytometry, and in vivo imaging. Moreover, its role as a fluorescent linker in the synthesis of PROTACs is of significant interest, enabling the tracking and characterization of these novel therapeutic agents.
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₂ClN₃O₇ | [2] |
| Molecular Weight | 756.41 g/mol | [2] |
| CAS Number | 2107272-96-6 | [2] |
| Purity | Typically ≥97% | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage Conditions | -20°C, protected from light | [2] |
Table 2: Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 649 nm | [2] |
| Emission Maximum (λem) | 667 nm | [2] |
| Molar Extinction Coefficient | 163,000 M⁻¹cm⁻¹ | [2] |
Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
Protein Labeling via Amine-Reactive Conjugation
This protocol describes the conjugation of this compound to a protein containing an accessible N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Protein-NHS ester conjugate
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein-NHS ester conjugate in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide. If necessary, perform a buffer exchange.
-
-
Fluorophore Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound solution. A molar ratio of the amine-containing fluorophore to the protein-NHS ester of 10:1 to 20:1 is a common starting point for optimization.
-
While gently stirring the protein solution, slowly add the calculated amount of the fluorophore solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the fluorescently labeled protein conjugate using SEC to remove excess fluorophore and quenching reagents. Monitor the elution profile at 280 nm (for protein) and 650 nm (for Cy5).
-
Pool the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 650 nm.
-
Synthesis of a Fluorescent PROTAC
This protocol outlines a general procedure for synthesizing a PROTAC where this compound serves as a fluorescent linker between a target protein ligand and an E3 ligase ligand. This example assumes the target protein ligand has a carboxylic acid group for amide bond formation.
Materials:
-
Target Protein Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1,[(Dimethylamino)(1H-1,2,3-triazolo[4,5-b]pyridin-1-yl)methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
E3 Ligase Ligand with a reactive group for the next step (e.g., an NHS ester)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Amide Coupling of Target Ligand to Fluorescent Linker:
-
Dissolve the Target Protein Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Target Ligand-Linker-Cy5 intermediate.
-
-
Coupling to E3 Ligase Ligand:
-
The purified Target Ligand-Linker-Cy5 intermediate now has a terminal functional group from the original this compound (in this conceptual example, we assume a functional group is present on the m-PEG4 end for reaction). The subsequent reaction will depend on the nature of this group and the reactive handle on the E3 ligase ligand. For instance, if the E3 ligase ligand has an NHS ester, it will react with an amine on the linker.
-
The specific conditions for this second coupling step will need to be optimized based on the chosen chemistries.
-
-
Final Purification:
-
Purify the final fluorescent PROTAC product using preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Visualizations
Diagram 1: General Structure of this compound
Caption: Molecular components of this compound.
Diagram 2: Workflow for Protein Labeling
Caption: Experimental workflow for protein conjugation.
Diagram 3: Conceptual PROTAC Action with a Fluorescent Linker
Caption: PROTAC-mediated protein degradation with fluorescent tracking.
References
An In-depth Technical Guide to N-(m-PEG4)-N'-(amino-PEG3)-Cy5: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of the structure, properties, and common applications of the fluorescent dye conjugate, N-(m-PEG4)-N'-(amino-PEG3)-Cy5. The information is tailored for researchers, scientists, and drug development professionals working in areas such as bioconjugation, cellular imaging, and targeted drug delivery.
Core Structure and Properties
This compound is a specialized chemical compound that integrates a near-infrared cyanine (B1664457) dye (Cy5) with two distinct polyethylene (B3416737) glycol (PEG) chains. This strategic combination of a fluorescent reporter, a hydrophilic spacer, and a reactive group makes it a versatile tool in biological research.
The molecule consists of three key components:
-
Cy5 (Cyanine5): A fluorescent dye known for its high extinction coefficient and emission in the far-red to near-infrared region of the spectrum. This property is particularly advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[1]
-
m-PEG4 (methoxy-polyethylene glycol with 4 ethylene (B1197577) glycol units): This methoxy-terminated PEG chain enhances the overall hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments. The PEG spacer also provides steric hindrance, which can help to reduce non-specific binding and potential immunogenicity of the labeled biomolecule.[1]
-
amino-PEG3 (amino-polyethylene glycol with 3 ethylene glycol units): This PEG chain is terminated with a primary amine group (-NH2). This amine serves as a reactive handle for conjugation to various functional groups on biomolecules, such as carboxylic acids or activated esters (e.g., NHS esters), through the formation of a stable amide bond.[2][3]
The hydrophilic PEG linkers contribute to the increased water solubility of the compound.[2][3]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₆₂ClN₃O₇ | [2][4] |
| Molecular Weight | 756.41 g/mol | [1][2] |
| CAS Number | 2107272-96-6 | [2] |
| Excitation Maximum (λmax) | ~649 nm | [2] |
| Emission Maximum (λmax) | ~667 nm | [2] |
| Extinction Coefficient | ~163,000 M⁻¹cm⁻¹ at 649 nm | [2] |
| Solubility | Water, DMSO, DMF, DCM | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | -20°C, protected from light | [2] |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of biomolecules. The following section provides a detailed, representative protocol for the conjugation of this dye to an antibody.
Antibody Labeling via Amine Coupling
This protocol describes the conjugation of the primary amine group of this compound to activated carboxylic acid groups (NHS esters) on an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) if starting from a carboxylated antibody
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete for the reaction.
-
The antibody concentration should ideally be 1-10 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye in anhydrous DMSO or DMF (e.g., 10 mg/mL). Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh.
-
-
Activation of Antibody (if necessary):
-
If the antibody does not have accessible NHS esters, they can be generated from carboxylic acid groups.
-
Dissolve NHS and EDC in a suitable buffer.
-
Add a molar excess of NHS and EDC to the antibody solution and incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 using the reaction buffer. The reactivity of primary amines is higher at a slightly alkaline pH.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
-
Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye). The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the dye.
-
Visualizations
General Structure of this compound
Caption: A diagram illustrating the core components of the this compound molecule.
Experimental Workflow: Antibody Labeling and Cellular Imaging
Caption: A general experimental workflow for labeling an antibody with this compound and its subsequent use in cellular imaging.
References
A Technical Guide to the Excitation and Emission Spectra of PEGylated Cy5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of PEGylated Cyanine 5 (Cy5), a widely utilized far-red fluorescent dye. Understanding the excitation and emission spectra of its PEGylated form is crucial for optimizing its use in various applications, including in vivo imaging, fluorescence resonance energy transfer (FRET), and drug delivery. This document provides a comprehensive overview of its spectral characteristics, detailed experimental protocols for their measurement, and logical workflows for its practical application.
Core Photophysical Properties
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, can influence the photophysical properties of Cy5. While the fundamental spectral characteristics remain similar, alterations in the local microenvironment due to the PEG chain can lead to subtle shifts in spectra and changes in quantum yield and fluorescence lifetime. The following table summarizes the key spectral properties of standard Cy5 and provides context for expected values for PEGylated Cy5. It is important to note that the exact values for PEGylated Cy5 can vary depending on the length of the PEG chain, the conjugation chemistry, and the solvent environment.
| Property | Standard Cy5 | PEGylated Cy5 (Expected) | Unit | References |
| Excitation Maximum (λex) | ~646 - 651 | ~646 - 651 | nm | [1][2][3][4] |
| Emission Maximum (λem) | ~662 - 675 | ~662 - 675 | nm | [1][2][4] |
| Molar Extinction Coefficient (ε) | ~250,000 | Similar to Standard Cy5 | M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.2 - 0.28 | Can be altered by PEGylation | - | |
| Recommended Laser Lines | 633, 647 | 633, 647 | nm | |
| Common Emission Filter | 660/20 | 660/20 | nm |
Note: The molar extinction coefficient of PEGylated Cy5 is expected to be similar to that of the unconjugated dye, as the core chromophore structure is unchanged. However, the quantum yield can be influenced by the PEG chain, which can shield the dye from quenchers or, conversely, induce aggregation at high concentrations, leading to self-quenching[5].
Experimental Protocols
Accurate characterization of the spectral properties of PEGylated Cy5 is essential for quantitative applications. The following are detailed methodologies for key experiments.
Synthesis and Purification of PEGylated Cy5
This protocol describes a general method for conjugating an amine-reactive Cy5 NHS ester to an amino-terminated PEG.
Materials:
-
Cy5-NHS ester
-
Methoxy-PEG-Amine (MeO-PEG-NH2) of desired molecular weight
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (e.g., 3.5 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lyophilizer
Procedure:
-
Dissolve Cy5-NHS ester and MeO-PEG-NH2 in anhydrous DMSO. A typical molar ratio is a slight excess of the Cy5-NHS ester to the PEG-amine.
-
Stir the reaction mixture in the dark at room temperature for 18-24 hours.
-
To purify the conjugate, dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with frequent buffer changes to remove unconjugated Cy5.
-
Lyophilize the dialyzed solution to obtain the purified PEGylated Cy5 as a powder.
-
Store the lyophilized product at -20°C, protected from light and moisture.
Measurement of Absorbance and Emission Spectra
This protocol outlines the procedure for determining the excitation and emission maxima of PEGylated Cy5.
Materials:
-
PEGylated Cy5 solution of known concentration in a suitable solvent (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Absorbance Spectrum:
-
Prepare a dilute solution of PEGylated Cy5 in the desired solvent. The concentration should be adjusted to yield an absorbance maximum between 0.1 and 0.5 to avoid inner filter effects.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the PEGylated Cy5 solution across a wavelength range of approximately 500 nm to 750 nm.
-
Identify the wavelength at which the maximum absorbance occurs (λex_max).
-
-
Emission Spectrum:
-
Use the same PEGylated Cy5 solution, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Set the excitation wavelength of the fluorometer to the determined absorbance maximum (λex_max).
-
Scan the emission spectrum over a wavelength range from just above the excitation wavelength to approximately 800 nm.
-
Identify the wavelength at which the maximum fluorescence intensity is observed (λem_max).
-
Determination of Molar Extinction Coefficient
This protocol details the calculation of the molar extinction coefficient (ε).
Materials:
-
PEGylated Cy5 solution of a precisely known concentration
-
UV-Vis spectrophotometer
-
Quartz cuvette (1 cm path length)
Procedure:
-
Prepare a stock solution of PEGylated Cy5 with a carefully weighed mass of the conjugate in a known volume of solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the absorbance maximum (λex_max).
-
Plot absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the line when the path length (l) is 1 cm.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is determined relative to a standard with a known quantum yield.
Materials:
-
PEGylated Cy5 solution
-
A reference standard with a known quantum yield in the same solvent (e.g., Cy5 in PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of both the PEGylated Cy5 and the reference standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and instrument settings are identical for both the sample and the standard.
-
Integrate the area under the emission curve for both the PEGylated Cy5 sample and the reference standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the PEGylated Cy5 sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (n_sample / n_std)² where:
-
Φ_std is the quantum yield of the standard.
-
m is the slope of the integrated fluorescence intensity versus absorbance plot.
-
n is the refractive index of the solvent.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate common experimental workflows and signaling pathways where PEGylated Cy5 is a key component.
Caption: Workflow for the synthesis and purification of PEGylated Cy5.
References
- 1. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorophore multimerization on a PEG backbone as a concept for signal amplification and lifetime modulation - PMC [pmc.ncbi.nlm.nih.gov]
N-(m-PEG4)-N'-(amino-PEG3)-Cy5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, experimental applications, and relevant protocols for N-(m-PEG4)-N'-(amino-PEG3)-Cy5, a fluorescent labeling reagent. This molecule is particularly valuable in biological research and drug development for its utility in conjugating to biomolecules and subsequent use in imaging and tracking studies.
Core Compound Specifications
This compound is a near-infrared fluorescent dye featuring a terminal primary amine group. This amine provides a reactive handle for conjugation to various functional groups on target biomolecules. The molecule incorporates polyethylene (B3416737) glycol (PEG) spacers, which enhance its solubility in aqueous media and can reduce non-specific binding and immunogenicity in biological systems.
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2107272-96-6 | [1] |
| Molecular Weight | 756.4 g/mol | [1] |
| Molecular Formula | C₄₂H₆₂ClN₃O₇ | [2] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Extinction Coefficient | 163,000 cm⁻¹M⁻¹ | [1] |
| Purity | Typically ≥97% | [1] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of biomolecules. The terminal primary amine allows for its conjugation to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. Below is a detailed protocol for the conjugation of this dye to a protein containing an NHS ester.
Protein Labeling via NHS Ester Chemistry
This protocol outlines the steps for conjugating the amine-functionalized Cy5 dye to a protein that has been activated with an NHS ester.
Materials:
-
This compound
-
Protein of interest with an activated NHS ester group
-
Amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.0-9.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. The slightly alkaline pH is crucial for ensuring the primary amine of the dye is deprotonated and reactive.
-
Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved Cy5 dye solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light to prevent photobleaching of the Cy5 dye.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature. This step ensures that any unreacted NHS esters on the protein are capped.
-
Purification: Remove the unreacted Cy5 dye and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
Visualized Workflows and Pathways
To further illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a relevant signaling pathway.
Bioconjugation Workflow
This diagram illustrates the logical steps involved in conjugating the amine-functionalized Cy5 dye to a target protein for subsequent use in downstream applications.
Caption: Workflow for labeling a target protein with this compound.
Ligand-Receptor Internalization Pathway
Fluorescently labeled ligands are instrumental in studying receptor-mediated endocytosis and intracellular trafficking. This diagram shows a simplified signaling pathway where a ligand, labeled with our Cy5 dye, binds to a cell surface receptor and is subsequently internalized.
Caption: A simplified pathway of ligand-receptor internalization and trafficking.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of N-(m-PEG4)-N'-(amino-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of N-(m-PEG4)-N'-(amino-PEG3)-Cy5, a fluorescent, PEGylated bifunctional linker crucial in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs). Understanding the aqueous solubility of this linker is paramount for its effective application in biological systems, ensuring optimal performance in assays and therapeutic contexts.
Introduction to this compound
This compound is a chemical entity that combines a cyanine (B1664457) 5 (Cy5) fluorophore with a polyethylene (B3416737) glycol (PEG) linker. This structure imparts both fluorescence for tracking and a hydrophilic spacer to improve the biopharmaceutical properties of the molecules it connects. The terminal amine group allows for covalent conjugation to other molecules, such as ligands for target proteins or E3 ligases in the context of PROTACs. The inherent hydrophilicity of the PEG chains is designed to enhance the solubility of the overall construct in aqueous buffers, a critical factor for biological applications.[1][2][3][4]
Qualitative Solubility Profile
Multiple suppliers of this compound and similar PEGylated Cy5 dyes confirm its solubility in water and common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2][5] The presence of the hydrophilic PEG spacer is consistently cited as the reason for its increased solubility in aqueous media.[1][2][3][4] While PEGylation is a well-established strategy to increase the water solubility of various molecules, including fluorescent dyes and PROTACs, the exact quantitative solubility can be influenced by factors such as the specific salt form of the compound (e.g., TFA or HCl salt) and the properties of the aqueous buffer (e.g., pH, ionic strength).[6][7][8][9][10]
Quantitative Solubility Data
A comprehensive review of available scientific literature and technical datasheets did not yield specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in standard aqueous buffers such as Phosphate Buffered Saline (PBS) or Tris buffer. The table below summarizes the available qualitative information.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [2][4] |
| DMSO | Soluble | [2] |
| DMF | Soluble | [2] |
| DCM | Soluble | [2] |
Given the absence of precise quantitative data, it is imperative for researchers to experimentally determine the solubility of this compound in their specific buffer systems to ensure accurate and reproducible experimental outcomes.
Experimental Protocol: Spectrophotometric Determination of Aqueous Solubility
This protocol outlines a method to determine the saturation solubility of this compound in a desired aqueous buffer using UV-Visible spectrophotometry. The principle involves creating a saturated solution, allowing it to equilibrate, and then measuring the concentration of the dissolved solute in the supernatant.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
DMSO (or other suitable organic solvent in which the compound is highly soluble)
-
Microcentrifuge tubes
-
Thermomixer or incubator shaker
-
Centrifuge
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Procedure:
Part 1: Preparation of a Standard Curve
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform a series of dilutions of the stock solution in the chosen aqueous buffer to create a set of standards with known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of Cy5 (approximately 649 nm). Use the aqueous buffer as a blank.
-
Generate Standard Curve: Plot the absorbance values against the corresponding concentrations and perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the molar extinction coefficient in the specific buffer.
Part 2: Determination of Saturation Solubility
-
Prepare a Slurry: Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Incubate the tube at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully collect an aliquot of the clear supernatant without disturbing the pellet. Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of your standard curve.
-
Measure Absorbance: Measure the absorbance of the diluted supernatant at the λmax of Cy5.
-
Calculate Concentration: Use the equation from the standard curve to calculate the concentration of the diluted sample.
-
Determine Solubility: Multiply the calculated concentration by the dilution factor to determine the saturation solubility of this compound in the aqueous buffer.
Application in PROTAC Development: An Experimental Workflow
This compound serves as a fluorescent linker in the synthesis of PROTACs. The following diagram illustrates a typical workflow for the synthesis and application of a PROTAC utilizing this linker.
Caption: Workflow for PROTAC synthesis and application.
Conclusion
This compound is a valuable tool for researchers in drug development, offering the dual benefits of fluorescence and enhanced aqueous solubility through its PEG linker. While qualitative data confirms its solubility in aqueous solutions, the lack of specific quantitative data necessitates experimental determination by the end-user to ensure the reliability of their findings. The provided experimental protocol offers a robust method for this determination. Furthermore, its application as a linker in PROTAC synthesis, as outlined in the workflow, highlights its significance in the advancement of targeted protein degradation strategies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. nanocs.net [nanocs.net]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sdc.org.uk [sdc.org.uk]
- 10. sphinxsai.com [sphinxsai.com]
Technical Guide: Mechanism and Application of Amine-Reactive PEGylated Cy5 for Biomolecule Labeling
This guide provides an in-depth overview of the core mechanism, experimental protocols, and data analysis for the labeling of biomolecules using N-(m-PEG4)-N'- (amino-PEG3)-Cy5, functionalized with an N-hydroxysuccinimide (NHS) ester. This far-red fluorescent probe is designed for researchers, scientists, and drug development professionals who require high-sensitivity detection with minimal background autofluorescence.
Introduction to the Labeling Reagent
The compound in focus is a sophisticated fluorescent probe designed for covalent attachment to biomolecules. Its structure consists of three key components:
-
Cy5 (Cyanine-5): A fluorescent dye that absorbs light in the far-red region of the spectrum (~650 nm) and emits in the same region (~670 nm).[1] This property is highly advantageous as it minimizes autofluorescence from biological samples, leading to an excellent signal-to-noise ratio.[1][2]
-
Dual PEG Linkers (m-PEG4 and amino-PEG3): Polyethylene glycol (PEG) chains are incorporated to enhance the reagent's properties. PEGylation increases hydrophilicity and solubility in aqueous buffers, reduces non-specific binding, and provides a flexible spacer arm to minimize steric hindrance between the dye and the target biomolecule.[3][4][5]
-
NHS Ester (N-hydroxysuccinimide ester): This is the amine-reactive functional group. The molecule described, N-(m-PEG4)-N'-(amino-PEG3)-Cy5, is a platform molecule; for labeling, it is activated with a functional group. The most common form for protein labeling is the NHS ester, which specifically reacts with primary amines on biomolecules to form stable amide bonds.[6]
Core Reagent Properties
Accurate labeling and data interpretation require a clear understanding of the reagent's physicochemical properties.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [7] |
| Emission Maximum (λem) | ~667 nm | [7] |
| Molar Extinction Coefficient (ε) | ~250,000 M-1cm-1 at ~650 nm | [7] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | [7] |
| A280 Correction Factor (CF280) | ~0.04 | [8] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | |
| Reactivity Target | Primary Amines (-NH2) | [6][9] |
Mechanism of Action: Amine-Reactive Labeling
The core mechanism is a nucleophilic acyl substitution reaction. The NHS ester is an excellent leaving group. When the reagent is in a slightly basic aqueous environment (pH 8.0-9.0), primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a polypeptide chain, are deprotonated and act as nucleophiles.[9] These nucleophiles attack the carbonyl carbon of the NHS ester, displacing the NHS group and forming a highly stable, covalent amide bond.[10]
Experimental Protocols
This section provides a detailed methodology for labeling an IgG antibody, a common application.
Experimental Workflow Overview
The overall process involves preparing the biomolecule and dye, running the conjugation reaction, purifying the resulting conjugate to remove free dye, and finally, characterizing the product to determine its concentration and the degree of labeling.
Detailed Protocol: IgG Antibody Labeling
This protocol is optimized for labeling ~1 mg of an IgG antibody (MW ~150,000 Da).
A. Reagent Preparation
-
Protein Solution: Dissolve or buffer-exchange the antibody into an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), at a pH of 8.3-8.5.[11] The protein concentration should be between 2-10 mg/mL for optimal results.[11] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they compete in the reaction.[12]
-
Dye Stock Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[11] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.[12]
B. Labeling Reaction
-
Molar Ratio: A molar excess of dye to protein is required. For antibodies, a starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[8][13]
-
Conjugation: While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.[10]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[9][10]
C. Purification of the Conjugate
-
Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[14] This method separates the larger, labeled antibody from the smaller, unconjugated dye molecules.
-
Separation: Apply the reaction mixture to the top of the column and begin elution with PBS.
-
Fraction Collection: Collect the first colored fraction that elutes from the column; this contains the purified Cy5-labeled antibody.[15]
Quantitative Data and Characterization
After purification, it is critical to determine the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.[8]
Calculating the Degree of Labeling (DOL)
-
Spectrophotometry: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5, ~650 nm (Amax).[8]
-
Calculations:
-
Dye Concentration (M): [Dye] = A_max / (ε_dye * path length)
-
Corrected Protein Absorbance: The dye also absorbs light at 280 nm, so a correction must be applied.[8] A_prot_corrected = A_280 - (A_max * CF_280)
-
Protein Concentration (M): [Protein] = A_prot_corrected / (ε_prot * path length)
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Example Data and Calculation
Below is a table with example data for a Cy5-labeled IgG antibody.
| Parameter | Symbol | Value |
| Measured Absorbance at ~650 nm | Amax | 0.75 |
| Measured Absorbance at 280 nm | A280 | 1.20 |
| Cy5 Extinction Coefficient | εdye | 250,000 M-1cm-1 |
| IgG Extinction Coefficient | εprot | 210,000 M-1cm-1 |
| Cy5 Correction Factor at 280 nm | CF280 | 0.04 |
| Path Length | l | 1 cm |
Calculation Steps:
-
[Dye] = 0.75 / 250,000 = 3.0 x 10⁻⁶ M
-
A_prot_corrected = 1.20 - (0.75 * 0.04) = 1.17
-
[Protein] = 1.17 / 210,000 = 5.57 x 10⁻⁶ M
-
DOL = (3.0 x 10⁻⁶ M) / (5.57 x 10⁻⁶ M) ≈ 5.4
A typical DOL for antibodies is between 2 and 10.[14] Over-labeling can lead to fluorescence quenching and reduced antibody activity, while under-labeling results in a weak signal.[8]
Optimizing Labeling Efficiency
The final DOL can be adjusted by modifying the reaction conditions.
| Molar Ratio (Dye:Protein) | Expected DOL Range | Labeling Efficiency |
| 5:1 - 10:1 | 2 - 4 | Low to Moderate |
| 10:1 - 20:1 | 4 - 8 | Moderate to High |
| > 20:1 | > 8 | High (Risk of precipitation/quenching) |
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent dye with PEG linker [schem.jp]
- 4. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
The PEG Advantage: An In-depth Technical Guide to Polyethylene Glycol Linkers in Cy5 Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers to Cy5 fluorescent dyes, a process known as PEGylation, has emerged as a critical strategy for optimizing the performance of these widely used fluorophores in a multitude of life science and therapeutic applications. The inherent hydrophilicity, biocompatibility, and flexible nature of the PEG polymer chain impart a range of advantageous properties to the Cy5 dye, overcoming many of the limitations associated with the native fluorophore. This technical guide provides a comprehensive overview of the core advantages of PEG linkers in Cy5 fluorescent dyes, supported by quantitative data, detailed experimental protocols, and visual representations of key experimental workflows and signaling pathways.
Core Advantages of PEG Linker Integration
The integration of PEG linkers with Cy5 dyes offers a synergistic combination of benefits that enhance their utility in complex biological environments. These advantages primarily stem from the unique physicochemical properties of the PEG polymer.
Enhanced Aqueous Solubility and Reduced Aggregation
A primary advantage of PEGylation is the significant improvement in the aqueous solubility of the otherwise hydrophobic Cy5 dye.[1][2] The repeating ethylene (B1197577) glycol units of the PEG chain are hydrophilic and create a hydration shell around the dye molecule. This enhanced solubility is crucial for preventing the formation of non-fluorescent aggregates, a common issue with cyanine (B1664457) dyes in aqueous buffers, which can lead to a loss of signal and inaccurate quantification.[3]
Reduction of Non-Specific Binding
In sensitive applications such as immunoassays and in vivo imaging, non-specific binding of fluorescent probes to proteins and cell surfaces can be a major source of background noise, leading to poor signal-to-noise ratios. The neutral and hydrophilic nature of the PEG linker effectively shields the Cy5 dye, minimizing these unwanted interactions.[4][5] This "stealth" property of PEG is well-documented and leads to cleaner signals and more reliable data. Studies have shown that PEGylated surfaces significantly reduce the adsorption of proteins like albumin.[6]
Improved Biocompatibility and In Vivo Stability
For in vivo applications, the biocompatibility and stability of fluorescent probes are paramount. PEG is a non-toxic and non-immunogenic polymer, making PEGylated Cy5 conjugates highly suitable for use in living organisms.[4] The PEG chain can also protect the Cy5 dye from enzymatic degradation and can increase the circulation half-life of the conjugate by reducing renal clearance.[7][8] This enhanced stability allows for longer imaging times and improved biodistribution profiles for targeted drug delivery and in vivo imaging applications.
Enhanced Photostability and Quantum Yield
While the core photophysics are determined by the Cy5 chromophore, the local microenvironment created by the PEG linker can influence its photostability. By potentially shielding the dye from reactive oxygen species, the PEG linker can contribute to a reduction in the rate of photobleaching.[9][10] However, it is important to note that some studies have reported a lower quantum yield for PEGylated Cy5 derivatives compared to their non-PEGylated counterparts, suggesting a trade-off between solubility/biocompatibility and absolute brightness that researchers must consider for their specific application.[3]
Quantitative Data Summary
The following tables provide a summary of the quantitative effects of PEGylation on the properties of Cy5 dyes, based on available data.
| Property | Non-PEGylated Cy5 | PEGylated Cy5 | Advantage of PEGylation | Reference(s) |
| Aqueous Solubility | Limited, prone to aggregation | Significantly Increased | Prevents aggregation, allows for use in aqueous buffers without organic co-solvents. | [1][2][3] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~107,000 M⁻¹cm⁻¹ | Lower light absorption efficiency. | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.30 | ~0.07 (for a similar derivative) | Potentially lower brightness. | [3][11] |
| Non-Specific Binding (Albumin) | Prone to non-specific adsorption | Significantly Reduced | Improved signal-to-noise ratio in biological assays. | [6][12] |
| In Vivo Circulation | Rapid clearance | Prolonged half-life | Enhanced bioavailability for in vivo imaging and drug delivery. | [7][8] |
Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the specific PEG linker length, conjugation chemistry, and measurement conditions.
Experimental Protocols
Protocol 1: Conjugation of NHS-Ester PEG-Cy5 to an Antibody
This protocol describes a general method for labeling an antibody with a commercially available NHS-ester functionalized PEG-Cy5 dye.
Materials:
-
Antibody of interest (in amine-free buffer, e.g., PBS)
-
NHS-ester PEG-Cy5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate buffer (pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS.
-
-
Dye Preparation:
-
Immediately before use, dissolve the NHS-ester PEG-Cy5 in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.5 by adding an appropriate volume of 1 M sodium bicarbonate buffer.
-
Add the dissolved NHS-ester PEG-Cy5 to the antibody solution. A common starting molar excess of dye to antibody is 10:1 to 20:1.
-
Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
-
-
Quenching:
-
(Optional) Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS or by dialysis against PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, A_max).
-
-
Calculation:
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_max / ε_dye, where ε_dye is the molar extinction coefficient of Cy5 at its A_max.
-
Calculate the corrected protein concentration: [Protein] = (A280 - (A_max * CF)) / ε_protein, where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5) and ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
Calculate the DOL: DOL = [Dye] / [Protein]. An optimal DOL for antibodies is typically between 2 and 7.[13][14]
-
Mandatory Visualizations
Caption: Workflow for Antibody-PEG-Cy5 Conjugation.
Caption: Immunofluorescence Staining Workflow.
Caption: EGFR Targeted Therapy Conceptual Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cys34-PEGylated Human Serum Albumin for Drug Binding and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cys34-PEGylated Human Serum Albumin for Drug Binding and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of human serum albumin to PEGylated liposomes: insights into binding numbers and dynamics by fluorescence correlation spectroscopy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to N-(m-PEG4)-N'-(amino-PEG3)-Cy5 for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the near-infrared (NIR) fluorescent probe, N-(m-PEG4)-N'-(amino-PEG3)-Cy5, for in vivo imaging applications. This guide covers the core properties of the probe, detailed experimental protocols for its use, and relevant biological applications.
Introduction
This compound is a versatile fluorescent probe designed for in vivo imaging. It features a Cy5 core, a well-characterized cyanine (B1664457) dye that emits in the near-infrared spectrum, minimizing tissue autofluorescence and allowing for deep tissue penetration. The dye is flanked by two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG4 and PEG3). This PEGylation enhances the aqueous solubility of the molecule, reduces immunogenicity, and can improve its pharmacokinetic profile, making it highly suitable for systemic administration in animal models.[1]
The terminal primary amine group on the PEG3 chain provides a reactive handle for covalent conjugation to a variety of biomolecules, such as antibodies, peptides, and small molecules.[2][3][4] This allows for the targeted delivery of the fluorescent probe to specific tissues, cells, or molecular targets in vivo, enabling non-invasive visualization and quantification of biological processes.
Core Properties and Data Presentation
The photophysical and physicochemical properties of this compound are summarized in the tables below. These properties are crucial for designing and executing successful in vivo imaging experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 756.4 g/mol | [2][3][4][5] |
| Formula | C₄₂H₆₂ClN₃O₇ | [2][3][4][6] |
| Purity | >95% | |
| Solubility | Water, DMSO, DMF | [2][4] |
| Storage | -20°C, protected from light | [2][4] |
Table 2: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~649 nm | [2][3][4] |
| Emission Maximum (λem) | ~667 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [3] |
Table 3: Representative In Vivo Pharmacokinetic Parameters of PEGylated Cy5 Probes
| Parameter | Typical Value Range | Significance in In Vivo Imaging |
| Circulation Half-life (t₁/₂) | 1 - 24 hours (highly dependent on conjugate size and PEG length) | Determines the optimal imaging window. Longer half-life allows for better tumor accumulation and clearance from non-target tissues. |
| Volume of Distribution (Vd) | Low to Moderate | Indicates the extent of distribution into tissues. Lower Vd suggests retention in the vasculature. |
| Clearance (CL) | Primarily renal and/or hepatobiliary | Understanding the clearance route is important for biodistribution analysis and toxicology assessment. |
| Biodistribution | Accumulation in tumors (if targeted), liver, spleen, and kidneys | Ex vivo analysis of organ fluorescence confirms targeting specificity and identifies major clearance organs.[7] |
Experimental Protocols
Conjugation of this compound to a Targeting Moiety (e.g., Antibody)
This protocol describes the conjugation of the amine-reactive probe to a biomolecule containing a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
Targeting biomolecule (e.g., antibody with an available carboxyl group or pre-activated with an NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10k MWCO)
-
Amine-free buffer (e.g., PBS)
Procedure:
-
Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye Solution: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
If your biomolecule has a carboxylic acid, you will first need to activate it to an NHS ester using EDC and NHS.
-
Add the this compound stock solution to the biomolecule solution while gently stirring. The molar ratio of dye to biomolecule typically ranges from 5:1 to 20:1 and should be optimized for your specific application.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional): Add the quenching reagent to stop the reaction and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled biomolecule from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an amine-free buffer. The first colored band to elute from the column is the labeled protein.
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~649 nm (for Cy5).
-
The DOL is calculated using the Beer-Lambert law, with a correction for the dye's absorbance at 280 nm. An optimal DOL is typically between 2 and 7 for antibodies.[8]
-
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.
In Vivo Imaging Protocol in a Murine Tumor Model
This protocol provides a general workflow for in vivo imaging of a tumor-bearing mouse using a Cy5-labeled targeting probe.
Materials:
-
Tumor-bearing mice
-
Cy5-labeled targeting probe
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS, Pearl) with appropriate excitation and emission filters for Cy5.
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber. Acquire a baseline pre-injection image.
-
Probe Administration: Inject the Cy5-labeled probe intravenously (e.g., via the tail vein). The dose will depend on the specific probe and target but is typically in the range of 1-10 nmol per mouse.
-
Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). This will allow for the assessment of probe biodistribution, tumor targeting, and clearance.
-
Ex Vivo Organ Analysis: At the final time point, euthanize the mouse and dissect the major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.). Arrange the organs in the imaging chamber and acquire a final fluorescence image to quantify probe accumulation in each organ.[2]
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio to assess targeting specificity.
-
Visualizations
Chemical Structure and Labeling Principle
Caption: Chemical structure principle of this compound and its conjugation to a targeting antibody.
Experimental Workflow for In Vivo Imaging
Caption: A typical experimental workflow for in vivo imaging using a Cy5-labeled probe.
Example Signaling Pathway: Targeting PD-L1 in Cancer
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, TFA salt, 2107272-96-6 | BroadPharm [broadpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 7. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Amine-Reactive Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive fluorescent probes are indispensable tools in modern biological research and drug development. These molecules possess a reactive group that specifically targets primary amines, which are abundantly found on proteins (at the N-terminus and on the side chain of lysine (B10760008) residues), allowing for the stable covalent attachment of a fluorescent reporter.[1] This guide provides a comprehensive technical overview of the core principles, applications, and experimental protocols associated with the use of amine-reactive fluorescent probes.
The Chemistry of Amine-Reactive Labeling
The covalent labeling of biomolecules with fluorescent probes relies on the chemical reaction between a reactive group on the dye and a functional group on the target molecule. For amine-reactive probes, the primary targets are the non-protonated aliphatic amine groups.[2][3] To ensure the availability of these nucleophilic amines, the labeling reaction is typically carried out at a slightly basic pH.[4][5] It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target protein for the fluorescent probe.[1][6]
The two most common classes of amine-reactive fluorescent probes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.
-
N-Hydroxysuccinimidyl (NHS) Esters: NHS esters are the most widely used amine-reactive probes due to their high reactivity and the formation of a stable amide bond with primary amines.[1][7] The reaction is most efficient at a pH between 8.3 and 8.5.[1][4]
-
Isothiocyanates: Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[1] This reaction is also favored at an alkaline pH, typically above 9.[6][8] While effective, the resulting thiourea bond is generally considered to be less stable over time compared to the amide bond formed by NHS esters.[9]
Core Reaction Mechanism: NHS Ester with a Primary Amine
Caption: Reaction of an NHS ester with a primary amine on a protein.
Quantitative Data of Common Amine-Reactive Fluorescent Probes
The selection of a fluorescent probe is critical and depends on the specific application, available instrumentation, and the spectral properties of the dye. The following table summarizes key quantitative data for a selection of common amine-reactive fluorescent probes.
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Spectrally Similar Dyes |
| FITC | Isothiocyanate | 495 | 519 | ~68,000[1] | - | Alexa Fluor 488, DyLight 488[4] |
| TRITC | Isothiocyanate | 550 | 572 | - | - | TAMRA, Rhodamine Red-X[10] |
| Alexa Fluor 350 | NHS Ester | 346 | 442 | - | - | AMCA[11] |
| Alexa Fluor 488 | NHS Ester | 494 | 517 | ~73,000[12] | 0.92 | FITC, CF488A, DyLight 488[12] |
| Alexa Fluor 555 | NHS Ester | 555 | 565 | ~150,000 | 0.1 | Cy3, TRITC[13] |
| Alexa Fluor 594 | NHS Ester | 590 | 617 | ~92,000 | 0.66 | Texas Red, DyLight 594[13] |
| Alexa Fluor 647 | NHS Ester | 650 | 668 | ~239,000 | 0.33 | Cy5, DyLight 650[13] |
| CF Dye 405S | NHS Ester | 404 | 431 | - | - | - |
| CF Dye 488A | NHS Ester | 490 | 515 | 70,000 | - | Alexa Fluor 488, FITC |
| CF Dye 568 | NHS Ester | 562 | 583 | 100,000 | - | Alexa Fluor 568 |
| CF Dye 647 | NHS Ester | 650 | 665 | 250,000 | - | Alexa Fluor 647, Cy5[14] |
| DyLight 405 | NHS Ester | 400 | 420 | 30,000 | - | Alexa Fluor 405[13][15] |
| DyLight 488 | NHS Ester | 493 | 518 | 70,000 | - | Alexa Fluor 488, FITC, Cy2[13][15] |
| DyLight 550 | NHS Ester | 562 | 576 | 150,000 | - | Alexa Fluor 555, Cy3[13][15] |
| DyLight 594 | NHS Ester | 593 | 618 | 80,000 | - | Alexa Fluor 594, Texas Red[13][15] |
| DyLight 650 | NHS Ester | 652 | 672 | 250,000 | - | Alexa Fluor 647, Cy5[13][15] |
Experimental Protocols
General Workflow for Protein Labeling
Caption: A typical experimental workflow for labeling proteins.
Detailed Protocol for Labeling an IgG Antibody with an NHS Ester
This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography column)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[1]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Purification of the Labeled Protein:
-
Determination of the Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[1]
-
Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein where:
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[1]
-
-
Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Applications and Troubleshooting
Amine-reactive fluorescent probes are utilized in a vast array of applications, including:
-
Immunofluorescence Microscopy: Visualizing the localization of proteins in fixed and permeabilized cells.
-
Flow Cytometry: Identifying and quantifying cell populations based on the expression of cell surface and intracellular proteins.[17] Amine-reactive dyes are also used as viability stains to exclude dead cells from analysis, as they can passively enter cells with compromised membranes and label intracellular proteins.[17][18][19]
-
Immunoassays: Such as ELISA and Western blotting, for the sensitive detection of target proteins.[1]
-
Fluorescence Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Inactive (hydrolyzed) dye- Low protein concentration- Incorrect buffer pH or composition- Insufficient dye-to-protein ratio | - Use fresh, anhydrous DMSO/DMF to dissolve the dye.- Ensure protein concentration is at least 2 mg/mL.[1]- Use a primary amine-free buffer with a pH of 8.3-8.5.[1]- Increase the molar ratio of dye to protein in the reaction.[1] |
| High Degree of Labeling (DOL) / Protein Precipitation | - Excessive dye-to-protein ratio- Protein aggregation | - Decrease the molar ratio of dye to protein.[1]- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]- Ensure the protein is properly folded and soluble before labeling.[1] |
| Low Fluorescence Signal of Labeled Protein | - Low DOL- Self-quenching of the dye at high DOL- Photobleaching of the dye | - Optimize the labeling reaction to achieve a higher DOL.[1]- Reduce the dye-to-protein ratio if self-quenching is suspected.[1]- Use an antifade mounting medium for microscopy and minimize light exposure. |
| Labeled Antibody No Longer Binds to Antigen | - Modification of lysine residues in the antigen-binding site | - Lower the molar ratio of the dye to the protein to reduce the degree of labeling.[20] |
Conclusion
Amine-reactive fluorescent probes are powerful and versatile reagents that have significantly advanced our ability to study biological systems. A thorough understanding of their reaction chemistry, spectral properties, and appropriate experimental protocols is essential for their successful application. By carefully selecting the right probe and optimizing the labeling conditions, researchers can generate high-quality fluorescently labeled biomolecules for a wide range of downstream applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. cyanagen.com [cyanagen.com]
- 3. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. chondrex.com [chondrex.com]
- 11. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Alexa Fluor 488 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 13. researchgate.net [researchgate.net]
- 14. thomassci.com [thomassci.com]
- 15. fishersci.ie [fishersci.ie]
- 16. vectorlabs.com [vectorlabs.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Quantitative determination of the number of FITC-molecules bound per cell in immunofluorescence flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
- 20. 5(6)-TRITC [Tetramethylrhodamine-5-(and-6)-isothiocyanate] *CAS 95197-95-8* | AAT Bioquest [aatbio.com]
A Deep Dive into N-(m-PEG4)-N'-(amino-PEG3)-Cy5 for Targeted Drug Delivery Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-(m-PEG4)-N'-(amino-PEG3)-Cy5 is a heterobifunctional linker that has emerged as a critical tool in the development of targeted drug delivery systems. This molecule integrates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, a reactive primary amine for bioconjugation, and a potent near-infrared (NIR) cyanine (B1664457) 5 (Cy5) fluorophore. This unique combination allows for the precise labeling and tracking of therapeutic carriers, enabling researchers to visualize and quantify their distribution from the cellular to the organismal level. This guide provides a comprehensive overview of its properties, experimental applications, and the underlying principles of its use in advancing targeted therapies.
Core Chemical and Physical Properties
The structure of this compound is designed for optimal performance in biological systems. The m-PEG4 moiety enhances aqueous solubility and can reduce the immunogenicity of the final conjugate, contributing to improved pharmacokinetics.[1] The amino-PEG3 portion provides a flexible spacer and a terminal primary amine, which serves as a versatile handle for covalent attachment to various functional groups on drugs, targeting ligands, or the surface of nanoparticles.[2] The Cy5 dye is a bright and photostable fluorophore with excitation and emission spectra in the NIR window, a region where biological tissues have minimal absorbance and autofluorescence, thus permitting deep-tissue imaging with a high signal-to-noise ratio.[1]
Quantitative Data Summary
The following table summarizes the key quantitative specifications for this compound. Researchers should note that values such as molecular weight and extinction coefficient can have minor variations between suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₆₂ClN₃O₇ | [1][2] |
| Molecular Weight | ~756.4 g/mol | [1][2] |
| Excitation Maximum (λex) | ~649 nm | [2] |
| Emission Maximum (λem) | ~667 nm | [2] |
| Extinction Coefficient | ~163,000 M⁻¹cm⁻¹ - 250,000 M⁻¹cm⁻¹ | [2] |
| Purity (Typical) | ≥97% (by HPLC) | [2] |
| Solubility | Water, DMSO, DMF | [2] |
Key Experimental Protocols
The primary utility of this compound lies in its covalent conjugation to components of a drug delivery system. Below are detailed protocols for its application in labeling targeting ligands and nanoparticles.
Protocol 1: Conjugation to a Targeting Ligand (e.g., Antibody)
This protocol describes the conjugation of the linker's primary amine to available carboxyl groups on an antibody using carbodiimide (B86325) chemistry.
Materials:
-
Targeting antibody (e.g., Trastuzumab)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES Buffer (0.1 M, pH 6.0)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Methodology:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (like Tris), exchange it into MES buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
-
Antibody Activation:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution in MES buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the activated antibody solution.
-
Adjust the reaction pH to 7.2-7.5 with PBS if necessary.
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Purify the antibody-Cy5 conjugate using an SEC column pre-equilibrated with PBS (pH 7.4) to remove excess linker and reaction byproducts.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~650 nm (for Cy5).
Caption: Workflow for antibody conjugation using EDC/NHS chemistry.
Protocol 2: Surface Functionalization of PLGA Nanoparticles
This protocol details the attachment of the Cy5 linker to the surface of pre-formed poly(lactic-co-glycolic acid) (PLGA) nanoparticles that have terminal carboxyl groups.
Materials:
-
Carboxyl-terminated PLGA nanoparticles
-
This compound
-
EDC and NHS
-
Activation Buffer (e.g., MES, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Ultracentrifugation or tangential flow filtration system for washing
Methodology:
-
Nanoparticle Preparation: Synthesize or obtain PLGA-COOH nanoparticles. Wash the nanoparticles to remove any residual surfactants or reagents. Resuspend in activation buffer.
-
Activation of Nanoparticle Surface:
-
To the nanoparticle suspension, add EDC (e.g., 400 mM) and NHS (e.g., 200 mM).
-
Incubate for 20-30 minutes at room temperature with continuous stirring to activate the surface carboxyl groups.
-
-
Washing: Wash the activated nanoparticles thoroughly with activation buffer to remove excess EDC and NHS. This can be achieved by repeated cycles of centrifugation and resuspension.
-
Conjugation:
-
Resuspend the activated nanoparticles in the reaction buffer (PBS, pH 7.4).
-
Add a solution of this compound (dissolved in a minimal amount of DMSO and diluted in PBS) to the nanoparticle suspension. The molar ratio should be optimized based on the desired labeling density.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Final Washing: Wash the labeled nanoparticles extensively with PBS to remove any unreacted linker.
-
Characterization: Characterize the Cy5-labeled nanoparticles for size, zeta potential, and fluorescence intensity.
Caption: Workflow for labeling PLGA nanoparticles with the Cy5 linker.
Application in Targeted Drug Delivery: Logical Framework
The core principle of using this linker is to enable the visualization of a targeted therapeutic strategy. A targeting ligand directs the drug-loaded, Cy5-labeled nanoparticle to specific cells. The Cy5 signal then allows for tracking of the nanoparticle's binding, internalization, and subsequent biodistribution.
Caption: Logical pathway of a Cy5-labeled targeted drug delivery system.
Conclusion
This compound stands as a robust and enabling tool for the preclinical development of targeted drug delivery systems. Its well-defined chemical structure provides the necessary features for stable bioconjugation, enhanced biocompatibility, and sensitive near-infrared fluorescence tracking. By following established protocols for conjugation and implementing this linker in well-designed in vitro and in vivo studies, researchers can gain critical insights into the biological fate and efficacy of their therapeutic nanoparticles. This, in turn, accelerates the rational design and optimization of next-generation targeted medicines.
References
Methodological & Application
Application Notes and Protocols: N-(m-PEG4)-N'-(amino-PEG3)-Cy5 Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a wide range of assays. Cyanine 5 (Cy5), a bright and photostable fluorescent dye in the far-red spectrum, is a popular choice for protein conjugation. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, as in N-(m-PEG4)-N'-(amino-PEG3)-Cy5, enhances the hydrophilicity and biocompatibility of the dye-protein conjugate, potentially reducing non-specific binding and improving in vivo performance.[1][2]
This document provides detailed protocols for the labeling of proteins using a reactive derivative of this compound. While the specified molecule has a terminal amine group, protein labeling typically targets primary amines (e.g., lysine (B10760008) residues) on the protein surface. Therefore, this guide will focus on the use of an N-hydroxysuccinimide (NHS) ester derivative of the PEG-Cy5 dye, which is the most common method for amine-reactive protein labeling.[3][4][5] The principles and protocols described herein are broadly applicable to commercially available Cy5 NHS esters.
Spectroscopic and Chemical Properties
The core of the labeling reagent is the Cy5 fluorophore. The addition of PEG chains generally does not significantly alter the fundamental spectral properties of the dye but improves its solubility in aqueous buffers.[1][6]
| Property | Value |
| Excitation Maximum (λex) | ~649 nm[1][6][7] |
| Emission Maximum (λem) | ~667 nm[1][6][7] |
| Molar Extinction Coeff. (ε) | ~250,000 cm⁻¹M⁻¹ at ~650 nm (for Cy5) |
| Reactive Group (assumed) | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (-NH₂)[5][8] |
| Solubility | Water, DMSO, DMF[6] |
Experimental Workflow
The overall process for protein labeling with a Cy5 NHS ester involves preparing the protein and dye, performing the conjugation reaction, purifying the labeled protein from excess free dye, and finally, characterizing the conjugate.
Detailed Experimental Protocols
Protocol 1: Protein Preparation
Successful labeling requires the protein to be in an amine-free buffer at an appropriate pH.
-
Buffer Selection: Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[9] Avoid buffers containing Tris or glycine, as they will compete for reaction with the NHS ester.[9]
-
pH Adjustment: The reaction between an NHS ester and a primary amine is most efficient at a pH of 8.3-8.5.[4][5] Adjust the pH of your protein solution accordingly using 1 M sodium bicarbonate.
-
Protein Concentration: The optimal protein concentration for labeling is between 2-10 mg/mL.[5][9]
-
Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column (e.g., spin column) equilibrated with the chosen reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3).
Protocol 2: Cy5-PEG-NHS Ester Labeling Reaction
This protocol is based on a typical labeling reaction. The molar ratio of dye to protein may need to be optimized to achieve the desired degree of labeling.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5-PEG-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[9] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[8][9]
-
Calculate Molar Ratio: Determine the amount of dye to add to the protein solution. A 10-20 fold molar excess of dye to protein is a common starting point.[10] The optimal ratio depends on the protein and the desired degree of labeling (DOL).
-
Example Calculation: To label 1 mg of a 150 kDa protein (IgG) with a 10-fold molar excess of a Cy5-PEG-NHS ester (MW ~1000 Da):
-
Moles of Protein = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol
-
Moles of Dye = 6.67 nmol * 10 = 66.7 nmol
-
Mass of Dye = 66.7 x 10⁻⁹ mol * 1000 g/mol = 66.7 µg
-
-
-
Reaction Incubation: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.[9][10] Some protocols suggest incubating for longer periods (e.g., 4 hours to overnight) at 4°C.[4]
-
(Optional) Quench Reaction: The reaction can be stopped by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[10]
Protocol 3: Purification of the Labeled Conjugate
It is critical to remove all non-conjugated dye, as its presence can lead to high background signals and inaccurate results.[3]
-
Method Selection: The most common purification methods for separating the larger protein-dye conjugate from the small, unconjugated dye are size-exclusion chromatography (e.g., spin columns) and dialysis.[3]
-
Spin Column/Gel Filtration:
-
Select a resin with an appropriate molecular weight cutoff for your protein.[3]
-
Equilibrate the column with your desired storage buffer (e.g., PBS) by washing it multiple times according to the manufacturer's instructions.
-
Carefully apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column to elute the purified, labeled protein. The smaller, free dye molecules will be retained in the resin.[3]
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Dialyze against a large volume of storage buffer (e.g., PBS) at 4°C.
-
Perform at least 3-4 buffer changes over 24-48 hours to ensure complete removal of the free dye.
-
Characterization of the Labeled Protein
After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[3] An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[11]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5 (~650 nm, A₆₅₀).
-
Calculate Concentrations:
-
Correction Factor (CF): Cy5 has some absorbance at 280 nm. This must be corrected for. The CF for Cy5 is approximately 0.05.
-
Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)
-
Dye Concentration (M): Dye Conc. (M) = A₆₅₀ / ε_dye (where ε_dye is the molar extinction coefficient of Cy5 at ~650 nm, ~250,000 M⁻¹cm⁻¹)
-
-
Calculate Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
| Parameter | Formula |
| Protein Concentration | [A₂₈₀ - (A₆₅₀ × 0.05)] / ε_protein |
| Dye Concentration | A₆₅₀ / 250,000 |
| Degree of Labeling (DOL) | [Dye Concentration] / [Protein Concentration] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Presence of amine-containing buffers (Tris, glycine).[9] 2. Incorrect pH of the reaction buffer. 3. Hydrolyzed/inactive NHS ester. | 1. Perform buffer exchange into an amine-free buffer. 2. Ensure reaction buffer pH is 8.3-8.5.[4] 3. Prepare fresh dye stock solution in anhydrous DMSO/DMF immediately before use.[8][9] |
| Over-labeling (High DOL) / Quenching | 1. Molar ratio of dye to protein is too high.[11] 2. Protein precipitation. | 1. Reduce the molar excess of the Cy5 NHS ester in the labeling reaction. Aim for a DOL of 2-4.[11] 2. Check for precipitates after labeling; may require optimization of reaction conditions. |
| Free Dye After Purification | 1. Inefficient purification method. 2. Column was overloaded. 3. Insufficient dialysis. | 1. Repeat the purification step. 2. Ensure the sample volume does not exceed the column's capacity. 3. Increase dialysis time and the number of buffer changes. |
Signaling Pathway Visualization
Cy5-labeled proteins, such as antibodies, are frequently used in techniques like immunofluorescence to visualize cellular components. The following diagram illustrates a simplified workflow for using a Cy5-labeled secondary antibody to detect a primary antibody bound to a target antigen in a cell.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 6. This compound, TFA salt, 2107272-96-6 | BroadPharm [broadpharm.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antibody Conjugation with N-(m-PEG4)-N'-(amino-PEG3)-Cy5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of the PEGylated cyanine (B1664457) dye, N-(m-PEG4)-N'-(amino-PEG3)-Cy5, to antibodies. This process is crucial for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[1][2][][4][5] The protocols detailed below are designed to ensure efficient and reproducible conjugation, resulting in stable and functional antibody-dye conjugates.
The core of this conjugation method relies on the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine.[][7][8] The this compound molecule should be activated with an NHS ester to facilitate covalent bonding to the primary amino groups (-NH2) present on the lysine (B10760008) residues and the N-terminus of the antibody.[1][][7] This reaction forms a stable amide bond, ensuring the permanent attachment of the Cy5 dye to the antibody.[1][] The inclusion of polyethylene (B3416737) glycol (PEG) linkers in the dye structure enhances the solubility and stability of the conjugate and can improve its pharmacokinetic properties in vivo by reducing non-specific interactions.[9][10][11]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Material/Reagent | Specifications | Storage Conditions |
| Antibody | Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS) | 4°C or -20°C |
| This compound, NHS Ester | Amine-reactive succinimidyl ester | < -15°C, desiccated, protected from light[12] |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | High-purity, anhydrous | Room temperature, desiccated |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.0 | Room temperature |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5 | Room temperature |
| Purification Column | Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or equivalent size exclusion chromatography column | Room temperature |
| Collection Tubes | 1.5 mL microcentrifuge tubes | Room temperature |
Antibody Preparation
Prior to conjugation, it is critical to ensure the antibody is in a suitable buffer.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or stabilizers like bovine serum albumin (BSA), it must be purified.[13][14] Dialyze the antibody against 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4, or use an antibody purification kit.[1]
-
Concentration Adjustment: The recommended antibody concentration for optimal labeling is between 2-10 mg/mL.[13] If necessary, concentrate the antibody using a suitable centrifugal filter unit.
Preparation of Reagents
-
Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0): Dissolve 0.84 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 8.5-9.0 using 1 M NaOH. Bring the final volume to 100 mL with deionized water.[1]
-
Dye Stock Solution: Allow the vial of this compound, NHS Ester to warm to room temperature before opening to prevent moisture condensation.[14] Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12][14] This stock solution should be prepared fresh and used promptly.[15]
Conjugation Reaction
The efficiency of the labeling reaction is dependent on the pH and the molar ratio of dye to antibody.[1]
-
pH Adjustment: For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[1] Add 1/10th volume of the 0.1 M sodium bicarbonate reaction buffer to the antibody solution.
-
Molar Ratio Calculation: The optimal molar ratio of the Cy5 NHS ester to the antibody can vary. A common starting point is a 10:1 to 20:1 molar ratio.[1][12] To calculate the volume of dye stock solution to add, use the following formula:
Volume of Dye (µL) = (Molar Ratio * [Antibody] in mg/mL * Volume of Antibody in µL) / ([Dye] in mg/mL * (MW of Antibody / MW of Dye))
Note: The molecular weight (MW) of IgG is approximately 150,000 Da.
-
Reaction Incubation: Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing. Incubate the reaction for 60 minutes at room temperature, protected from light.[12]
Quenching the Reaction
To stop the conjugation reaction, add a quenching reagent to consume any unreacted NHS ester.
-
Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
Purification of the Conjugate
Purification is necessary to remove unconjugated dye and quenching reagent.
-
Column Preparation: Prepare a spin desalting column according to the manufacturer's instructions.
-
Sample Loading: Load the quenched reaction mixture onto the center of the column.
-
Elution: Centrifuge the column to collect the purified antibody-dye conjugate.[13][16] The conjugate will elute first, while the smaller, unconjugated dye molecules are retained in the column matrix.
Characterization of the Conjugate
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, should be determined.[1]
-
Spectrophotometric Measurement: Dilute the purified conjugate in PBS and measure the absorbance at 280 nm (for the antibody) and 650 nm (for Cy5).[1]
-
DOL Calculation: Use the following formulas to calculate the DOL:
-
Antibody Concentration (M) = [A280 - (A650 * Correction Factor)] / (Molar Extinction Coefficient of Antibody)
-
The correction factor for Cy5 at 280 nm is typically around 0.05.
-
The molar extinction coefficient of IgG at 280 nm is approximately 210,000 M⁻¹cm⁻¹.
-
-
Cy5 Concentration (M) = A650 / (Molar Extinction Coefficient of Cy5)
-
The molar extinction coefficient of Cy5 at 650 nm is approximately 250,000 M⁻¹cm⁻¹.
-
-
DOL = [Cy5 Concentration] / [Antibody Concentration]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Lower concentrations can reduce labeling efficiency.[13] |
| Reaction Buffer pH | 8.0 - 9.0 | Essential for deprotonating primary amines.[1] |
| Dye:Antibody Molar Ratio | 10:1 to 20:1 | A good starting point for optimization.[1][12] |
| Reaction Time | 60 minutes | At room temperature. |
| Optimal Degree of Labeling (DOL) | 2 - 7 | Higher DOL can lead to reduced antibody function and fluorescence quenching.[15] |
Visualizations
Conjugation Workflow
The following diagram illustrates the key steps in the antibody conjugation process.
Caption: Workflow for labeling antibodies with Cy5 NHS ester.
Chemical Reaction Pathway
This diagram shows the chemical reaction between the NHS ester-activated Cy5 dye and a primary amine on the antibody.
Caption: NHS ester reaction for antibody conjugation.
These protocols and guidelines are intended to serve as a starting point. Optimization may be required for specific antibodies and experimental applications.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols: N-(m-PEG4)-N'-(amino-PEG3)-Cy5 for Flow Cytometry Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(amino-PEG3)-Cy5 is a versatile fluorescent labeling reagent designed for robust performance in flow cytometry applications. This molecule incorporates the bright, far-red fluorescent dye Cyanine 5 (Cy5), which is ideal for minimizing autofluorescence from cellular components. The molecule is functionalized with a terminal primary amine group, allowing for its covalent conjugation to a variety of biomolecules, such as antibodies, proteins, or other targeting ligands that contain a reactive carboxylic acid, activated NHS ester, or carbonyl group.[1][2][3]
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in cell staining for flow cytometric analysis.
Product Information
Chemical Properties and Specifications
The key characteristics of this compound are summarized in the table below. The excitation and emission maxima are compatible with the standard laser and filter sets found on most flow cytometers.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₂ClN₃O₇ | [1][2] |
| Molecular Weight | 756.42 g/mol | [1] |
| Excitation Maximum (λex) | 649 nm | [2] |
| Emission Maximum (λem) | 667 nm | [2] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [8] |
| Solubility | Water, DMSO, DMF | [2] |
| Reactive Group | Primary Amine (-NH₂) | [3] |
| Storage | Store at -20°C, protected from light | [2] |
Principles of Application
The utility of this compound in flow cytometry lies in its ability to be conjugated to a targeting molecule of interest. The primary amine group serves as a reactive handle for this conjugation. Once conjugated to a biomolecule (e.g., an antibody specific for a cell surface antigen), the resulting fluorescent probe can be used to specifically label cell populations for analysis by flow cytometry.
The workflow for using this reagent typically involves two main stages:
-
Conjugation: Covalent linkage of this compound to the targeting biomolecule.
-
Staining and Analysis: Incubation of the fluorescently labeled biomolecule with the cell sample, followed by analysis on a flow cytometer.
Below is a diagram illustrating the general principle of labeling a target molecule and its subsequent use in cell staining.
Caption: From conjugation to analysis.
Experimental Protocols
This section provides a general protocol for staining cells for flow cytometry. Note that this protocol assumes the user has already conjugated this compound to their antibody or protein of interest. The optimal concentrations and incubation times should be empirically determined for each specific application.
Protocol: Cell Surface Staining
-
Cell Preparation:
-
Harvest cells and wash them once with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in cold Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific binding, incubate cells with an appropriate Fc receptor blocking agent for 10-15 minutes at 4°C.
-
-
Staining:
-
Add the Cy5-conjugated antibody to the cell suspension. The optimal concentration should be determined by titration, but a good starting range is 0.1-10 µg/mL.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant after each wash.
-
-
Viability Staining (Optional):
-
To exclude dead cells from the analysis, resuspend the cells in Flow Cytometry Staining Buffer and add a viability dye (e.g., DAPI or Propidium Iodide) according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Analyze the cells on a flow cytometer equipped with a laser suitable for Cy5 excitation (typically a 633 nm or 640 nm red laser).
-
Collect the emission signal using an appropriate filter set for Cy5 (e.g., a 660/20 nm bandpass filter).
-
Recommended Staining Parameters
The following table provides typical starting concentrations and conditions. These should be optimized for your specific cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| Cell Density | 1-10 x 10⁶ cells/mL | Higher densities may require more antibody. |
| Antibody Concentration | 0.1 - 10 µg/mL | Titrate to find the optimal signal-to-noise ratio. |
| Incubation Time | 30 - 60 minutes | Longer times may increase non-specific binding. |
| Incubation Temperature | 4°C | To prevent receptor internalization and degradation. |
| Wash Steps | 2-3 times | Crucial for removing unbound antibody and reducing background. |
Experimental Workflow Diagram
The following diagram outlines the step-by-step workflow for a typical cell surface staining experiment.
Caption: Step-by-step experimental workflow.
Troubleshooting and Optimization
-
High Background/Non-specific Staining:
-
Ensure adequate washing steps.
-
Include an Fc receptor blocking step.
-
Titrate the antibody to a lower concentration.
-
The PEG linker is designed to reduce non-specific binding, but a different blocking agent may be required.[4]
-
-
Weak Signal:
-
Increase the antibody concentration or incubation time.
-
Check the conjugation efficiency of the dye to the antibody.
-
Use a viability dye to exclude dead cells, which can bind antibodies non-specifically and increase background noise.
-
-
Compensation:
-
In multicolor flow cytometry experiments, compensation will be necessary to correct for spectral overlap from other fluorophores. Use single-stained controls for each fluorophore to set up the compensation matrix correctly.
-
Conclusion
This compound is a high-quality fluorescent reagent suitable for a wide range of flow cytometry applications. Its primary amine group allows for straightforward conjugation to biomolecules, while the Cy5 fluorophore provides bright, far-red fluorescence. The integrated PEG spacer enhances solubility and minimizes non-specific interactions, contributing to cleaner data and an improved signal-to-noise ratio. By following the provided protocols and optimizing for specific experimental conditions, researchers can effectively label and analyze cell populations with high precision.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound, TFA salt, 2107272-96-6 | BroadPharm [broadpharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. Fluorescent dye with PEG linker [schem.jp]
- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Signal Clarity in Flow Cytometry Optics - Shanghai Optics Shanghai Optics [shanghai-optics.com]
- 7. Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio [avantierinc.com]
- 8. N-(m-PEG4)-N'-(PEG3-Mal)-Cy5, 2839527-02-3 | BroadPharm [broadpharm.com]
Application Note: Protocol for Labeling Peptides with Amine-Reactive Cy5
Introduction
Fluorescent labeling of peptides is a fundamental technique in biochemical and cellular research, enabling the visualization and quantification of peptides in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.[1][2] Cyanine5 (Cy5) is a bright, photostable, far-red fluorescent dye that is ideal for these applications due to its high molar extinction coefficient and emission spectrum in a region with minimal background autofluorescence from biological samples.[3]
This application note provides a detailed protocol for the covalent labeling of peptides with amine-reactive Cy5 N-hydroxysuccinimidyl (NHS) ester. The protocol covers the preparation of reagents, the labeling reaction, purification of the conjugate, and methods for characterizing the final product.
Principle of the Reaction
The most common strategy for labeling peptides with Cy5 involves the use of an amine-reactive Cy5-NHS ester. This reaction targets primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. The reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amino groups are deprotonated and thus more nucleophilic.[4][5]
Figure 1: Amine-Reactive Labeling Chemistry.
Materials and Reagents
| Material/Reagent | Specifications |
| Peptide of Interest | Must contain at least one primary amine (N-terminus or Lysine residue). |
| Amine-Reactive Cy5 | e.g., Cy5 NHS Ester, lyophilized powder. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High purity, for dissolving Cy5 NHS ester. |
| Labeling Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-9.0. Avoid buffers with primary amines (e.g., Tris, Glycine).[6][7] |
| Purification Column | Size-exclusion chromatography (e.g., Sephadex G-25), spin column, or HPLC system.[1][7] |
| Spectrophotometer | Capable of measuring absorbance at 280 nm and ~650 nm. |
Experimental Protocols
Preparation of Reagents
-
Peptide Solution :
-
Cy5 NHS Ester Stock Solution :
Peptide Labeling Reaction
-
Calculate Reagent Volumes : A molar excess of dye is required to drive the reaction. A starting point is a 1:1 to 3:1 molar ratio of Cy5 to peptide.[9] This ratio may need to be optimized for your specific peptide.
-
Reaction Incubation :
-
Stopping the Reaction (Optional) : The reaction can be stopped by adding a small molecule with a primary amine, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration of 50-100 mM to quench any unreacted Cy5 NHS ester.[5][10]
Figure 2: Experimental Workflow for Cy5 Peptide Labeling.
Purification of the Cy5-Labeled Peptide
It is crucial to remove unconjugated "free" Cy5 dye, as its presence can lead to high background signals and inaccurate quantification.[1]
-
Spin Columns/Gel Filtration : This is a rapid method for separating the larger peptide-dye conjugate from the smaller, unreacted dye.[1][7]
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is an effective method for achieving high-purity labeled peptides.[9][11] This method is particularly useful for purifying small peptides.
Characterization: Calculating the Degree of Labeling (DOL)
The degree of labeling (DOL) is the average number of dye molecules conjugated to each peptide molecule.[3] An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[1][12]
-
Measure Absorbance : Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5 (~650 nm, A_max).[1][3]
-
Calculate Concentrations : Use the Beer-Lambert law (A = εcl) to determine the concentrations of the peptide and the dye. A correction factor is needed to account for the absorbance of Cy5 at 280 nm.[3]
| Parameter | Symbol | Value for Cy5 |
| Molar Extinction Coefficient of Cy5 at λ_max | ε_dye | 250,000 M⁻¹cm⁻¹ |
| Absorbance Maximum of Cy5 | λ_max | ~650 nm |
| Correction Factor (A₂₈₀/A_max) | CF | 0.04 - 0.05 |
Formulas for Calculating DOL:
-
Concentration of Cy5 Dye (M) : [Dye] = A_max / (ε_dye * path length)
-
Corrected Absorbance at 280 nm : Corrected A₂₈₀ = A₂₈₀ - (A_max * CF)
-
Concentration of Peptide (M) : [Peptide] = Corrected A₂₈₀ / (ε_peptide * path length) (Note: ε_peptide is the molar extinction coefficient of the specific peptide at 280 nm)
-
Degree of Labeling (DOL) : DOL = [Dye] / [Peptide]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) Cy5-NHS ester.[4] Incorrect buffer pH or composition.[4] Low peptide concentration.[6] | Use fresh, anhydrous DMSO/DMF for dye dissolution.[4] Ensure a primary amine-free buffer with a pH of 8.3-9.0 is used.[4][6] Increase peptide concentration. |
| High DOL / Peptide Precipitation | Excessive dye-to-peptide molar ratio.[4] | Decrease the molar ratio of dye to peptide.[4] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4] |
| Free Dye in Final Product | Inefficient purification. | Repeat the purification step.[6] For small peptides, consider using HPLC for better separation.[9] |
Storage and Handling
-
Lyophilized Peptides : Store at -20°C or -80°C for long-term stability.[13]
-
Labeled Peptides in Solution : Aliquot the purified peptide-Cy5 conjugate and store at -20°C or -80°C.[6][14] Avoid repeated freeze-thaw cycles.[6][13]
-
Protection from Light : Both the Cy5 dye and the labeled peptide should be protected from light to prevent photobleaching.[5][6][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. lifetein.com [lifetein.com]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 14. How should fluorescent labeled probes be stored? [qiagen.com]
Application Note: Calculating the Dye-to-Protein Ratio of N-(m-PEG4)-N'-(amino-PEG3)-Cy5 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of the degree of labeling (DOL), or the dye-to-protein ratio, is a critical step in the characterization of fluorescently labeled proteins. This parameter is essential for ensuring batch-to-batch consistency, optimizing assay performance, and accurately interpreting experimental results in various applications such as immunoassays, fluorescence microscopy, and in vivo imaging.[1][2][3] N-(m-PEG4)-N'-(amino-PEG3)-Cy5 is a bright, far-red fluorescent dye featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances its solubility in aqueous media and can reduce non-specific binding.[4][5][6][7][8][9] This application note provides a detailed protocol for calculating the dye-to-protein ratio of proteins conjugated with this compound using a straightforward spectrophotometric method.
The this compound dye possesses a free amine group, making it suitable for conjugation to proteins via their carboxylic acid groups using activators like EDC, or through reaction with activated esters such as NHS esters.[4][5][10] The protocol described herein is applicable after the protein has been labeled and purified to remove any unconjugated free dye.[1][2][3]
Principle of the Method
The calculation of the dye-to-protein ratio is based on Beer-Lambert's law, which relates absorbance to the concentration of the absorbing species. By measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths—one at the maximum absorbance of the protein (typically 280 nm) and the other at the maximum absorbance of the Cy5 dye (around 649-651 nm)—the concentrations of both the protein and the dye can be determined.[2][11]
A correction factor is necessary because the Cy5 dye also exhibits some absorbance at 280 nm.[1][11][12][13] This correction factor accounts for the dye's contribution to the absorbance at 280 nm, allowing for an accurate determination of the protein concentration.
Required Materials and Spectroscopic Data
Materials
-
Purified this compound labeled protein conjugate
-
Spectrophotometer capable of measuring absorbance at 280 nm and ~650 nm
-
Quartz cuvettes with a 1 cm path length
-
Appropriate buffer for diluting the conjugate (e.g., PBS)
Spectroscopic Data
The following table summarizes the essential quantitative data required for the calculation.
| Parameter | Value | Reference(s) |
| Cy5 Dye | ||
| Maximum Absorbance (λmax) | ~649-651 nm | [14][15] |
| Molar Extinction Coefficient (ε_dye) at λmax | 250,000 cm⁻¹M⁻¹ | [15][16][17] |
| Correction Factor (CF280) at 280 nm | 0.03 | [12][14] |
| Protein | ||
| Maximum Absorbance | ~280 nm | |
| Molar Extinction Coefficient (ε_protein) | Protein-specific (must be known) |
Note: The molar extinction coefficient of the specific protein of interest at 280 nm must be known. This value can often be found in literature or calculated based on the protein's amino acid sequence.
Experimental Protocol
This protocol outlines the step-by-step procedure for measuring the absorbance of the protein-dye conjugate and calculating the dye-to-protein ratio.
Sample Preparation and Measurement
-
Purification: Ensure that the labeled protein is thoroughly purified from any unconjugated this compound dye. This can be achieved using methods such as spin column chromatography, size-exclusion chromatography (SEC), or dialysis.[1] The presence of free dye will lead to an overestimation of the dye-to-protein ratio.
-
Dilution: Dilute the purified protein-dye conjugate in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance reading at the Cy5 λmax (around 650 nm) within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Blank Measurement: Use the same buffer used for dilution as a blank to zero the spectrophotometer at both 280 nm and the Cy5 λmax.
-
Absorbance Measurement: Measure the absorbance of the diluted conjugate solution at 280 nm (A280) and at the λmax of Cy5 (A_dye). Record these values.
Calculation of the Dye-to-Protein Ratio
The following equations are used to calculate the concentrations of the protein and the dye, and subsequently the dye-to-protein ratio.
Step 1: Calculate the molar concentration of the Cy5 dye.
-
Dye Concentration (M) = A_dye / (ε_dye × path length)
-
Where:
-
A_dye = Absorbance of the conjugate at the λmax of Cy5.
-
ε_dye = Molar extinction coefficient of Cy5 (250,000 cm⁻¹M⁻¹).
-
path length = Path length of the cuvette (typically 1 cm).
-
-
Step 2: Calculate the corrected absorbance of the protein at 280 nm.
-
Corrected A280 = A280 - (A_dye × CF280)
-
Where:
-
A280 = Absorbance of the conjugate at 280 nm.
-
A_dye = Absorbance of the conjugate at the λmax of Cy5.
-
CF280 = Correction factor for Cy5 at 280 nm (0.03).
-
-
Step 3: Calculate the molar concentration of the protein.
-
Protein Concentration (M) = Corrected A280 / (ε_protein × path length)
-
Where:
-
Corrected A280 = Corrected absorbance of the protein at 280 nm.
-
ε_protein = Molar extinction coefficient of the specific protein at 280 nm.
-
path length = Path length of the cuvette (typically 1 cm).
-
-
Step 4: Calculate the Dye-to-Protein Ratio (Degree of Labeling).
-
Dye-to-Protein Ratio = Dye Concentration (M) / Protein Concentration (M)
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the dye-to-protein ratio.
Caption: Workflow for Dye-to-Protein Ratio Calculation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Dye-to-Protein Ratio | Incomplete removal of free dye. | Repeat the purification step (e.g., run a second size-exclusion column or perform extensive dialysis). |
| Over-labeling of the protein. | Optimize the labeling reaction by reducing the molar excess of the dye.[2] | |
| Low Dye-to-Protein Ratio | Inefficient labeling reaction. | Ensure the protein buffer is free of primary amines (e.g., Tris) and at the optimal pH for the conjugation chemistry (typically pH 8.5-9.0 for NHS ester reactions).[13] |
| Hydrolysis of the reactive dye. | Prepare the dye solution immediately before use and protect it from moisture. | |
| Inconsistent Results | Inaccurate pipetting or dilution. | Use calibrated pipettes and perform dilutions carefully. |
| Spectrophotometer variability. | Ensure the spectrophotometer is properly calibrated and warmed up. | |
| Protein aggregation. | Centrifuge the sample before measurement to remove any aggregates that could scatter light and affect absorbance readings. |
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate determination of the dye-to-protein ratio for proteins labeled with this compound. By following this standardized procedure, researchers can ensure the quality and consistency of their fluorescently labeled protein conjugates, leading to more reliable and reproducible results in downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. This compound, TFA salt, 2107272-96-6 | BroadPharm [broadpharm.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound TFA salt | CAS:2107272-96-6 | AxisPharm [axispharm.com]
- 8. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 9. This compound [myskinrecipes.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Correction Factor [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 17. vectorlabs.com [vectorlabs.com]
Application Note: Purification of Cy5-Labeled Proteins from Free Dye
Audience: Researchers, scientists, and drug development professionals.
Introduction
Labeling proteins with fluorescent dyes like Cyanine5 (Cy5) is a fundamental technique in biological research and drug development. Cy5, a bright and photostable far-red fluorescent dye, is commonly used for various applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging. The conjugation of Cy5 to proteins, typically via N-hydroxysuccinimide (NHS) ester chemistry targeting primary amines on lysine (B10760008) residues, is a straightforward process. However, the labeling reaction mixture invariably contains the desired Cy5-protein conjugate, unreacted (free) Cy5 dye, and hydrolyzed, non-reactive dye.
The presence of free Cy5 dye in a labeled protein sample is a significant concern as it can lead to high background signals, inaccurate quantification of protein concentration and degree of labeling, and potential artifacts in downstream assays. Therefore, the removal of unconjugated dye is a critical step to ensure the quality and reliability of experimental results. This application note provides a detailed overview and protocols for the most common methods used to purify Cy5-labeled proteins from free dye: size exclusion chromatography (including spin columns), dialysis, and tangential flow filtration.
Comparison of Purification Methods
The choice of purification method depends on several factors, including the size of the protein, the sample volume, the required level of purity, and the available equipment. The following table summarizes the key performance characteristics of the most common purification techniques.
| Parameter | Size Exclusion Chromatography (SEC) | Spin Columns | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size. | A form of SEC using centrifugal force. | Diffusion across a semi-permeable membrane based on a concentration gradient. | Size-based separation using cross-flow filtration. |
| Typical Protein Recovery | >90% | >90%[1] | >95% | >90% (can be up to 100% in optimized processes)[2][3] |
| Free Dye Removal Efficiency | High (>95%) | High (>95%)[4] | High (>99% with sufficient buffer changes) | Very High (>99%) |
| Processing Time | 30-60 minutes | <15 minutes[5] | 12-48 hours (including buffer changes)[6] | 1-4 hours (depending on volume and system) |
| Sample Volume | 100 µL - 5 mL | 10 µL - 4 mL | 100 µL - 100 mL | 10 mL - several liters[7][8] |
| Sample Dilution | Moderate | Low | Yes | No (can be used for concentration) |
| Scalability | Moderate | Low | Moderate | High[7] |
| Advantages | - Good resolution- Can be automated | - Fast and easy to use- Suitable for small samples | - Gentle on proteins- High purity achievable | - Highly scalable- Can concentrate the sample- Fast for large volumes[7][9] |
| Disadvantages | - Can dilute the sample- Requires a chromatography system | - Limited to small volumes- Resin can have protein-specific binding | - Time-consuming- Can lead to sample dilution | - Requires specialized equipment- Potential for membrane fouling |
Note: The values presented in this table are typical and can vary depending on the specific protein, buffer conditions, and equipment used.
Experimental Workflows and Protocols
General Workflow for Protein Labeling and Purification
The overall process of obtaining a purified Cy5-labeled protein conjugate involves several key steps, from initial protein preparation to the final quality control assessment.
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method separates molecules based on their size. The larger Cy5-protein conjugate will pass through the column more quickly than the smaller, free Cy5 dye.
Materials:
-
SEC column (e.g., Superdex 75 or Superdex 200, depending on protein size)
-
Chromatography system (e.g., FPLC)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Sample clarification filter (0.22 µm)
Procedure:
-
System and Column Equilibration: Equilibrate the chromatography system and the SEC column with at least two column volumes of purification buffer.
-
Sample Preparation: Clarify the labeling reaction mixture by passing it through a 0.22 µm filter to remove any precipitates.
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Chromatography Run: Run the chromatography at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min for a 10/300 column). Monitor the elution profile using absorbance at 280 nm (for protein) and 650 nm (for Cy5).
-
Fraction Collection: Collect fractions corresponding to the first peak, which contains the Cy5-labeled protein. The second, smaller peak will contain the free Cy5 dye.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the pooled fractions using a centrifugal concentrator.
Protocol 2: Purification by Spin Column
Spin columns are a rapid method for purifying small volumes of labeled proteins.
Materials:
-
Spin column with an appropriate molecular weight cutoff (MWCO) for the protein (e.g., 7 kDa)
-
Collection tubes
-
Microcentrifuge
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Column Equilibration: Equilibrate the column by adding the elution buffer and centrifuging. Repeat this step 2-3 times, discarding the flow-through each time.
-
Sample Loading: Place the spin column in a clean collection tube. Carefully load the labeling reaction mixture onto the center of the resin bed.
-
Elution: Centrifuge the column at the recommended speed (e.g., 1,500 x g) for the specified time (e.g., 2 minutes). The eluate in the collection tube is the purified Cy5-labeled protein. The free dye remains in the resin.
Protocol 3: Purification by Dialysis
Dialysis is a gentle method that is suitable for larger sample volumes and when time is not a critical factor.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4), cooled to 4°C
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Sample Loading: Load the labeling reaction mixture into the dialysis tubing or cassette and seal it securely.
-
Dialysis: Immerse the sealed tubing/cassette in a beaker containing a large volume of cold dialysis buffer (at least 500-1000 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 4-6 hours or overnight. For efficient removal of free dye, perform at least three buffer changes.
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer, remove the purified protein solution, and transfer it to a clean tube.
Protocol 4: Purification by Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for concentrating and purifying labeled proteins, especially for larger volumes.
Materials:
-
TFF system with a pump and reservoir
-
TFF cassette with an appropriate MWCO (e.g., 30 kDa)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Preparation: Set up the TFF system and install the cassette according to the manufacturer's instructions.
-
System Equilibration: Equilibrate the system by running diafiltration buffer through it.
-
Sample Loading: Add the labeling reaction mixture to the reservoir.
-
Concentration (Optional): If desired, concentrate the sample by running the TFF system in concentration mode until the desired volume is reached.
-
Diafiltration: Perform diafiltration by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This washes the free dye out of the sample. A common practice is to perform 5-10 diavolumes to ensure complete removal of the free dye.
-
Sample Recovery: Once diafiltration is complete, recover the purified and concentrated Cy5-labeled protein from the system.
Visual Comparison of Purification Strategies
The choice of purification method often involves a trade-off between speed, scale, and the need for specialized equipment.
Post-Purification Quality Control
After purification, it is essential to characterize the Cy5-labeled protein to determine its concentration and the degree of labeling (DOL).
5.1. Determination of Protein Concentration and Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. An optimal DOL is typically between 2 and 4 for antibodies to avoid fluorescence quenching.
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650, the absorbance maximum for Cy5).
-
Calculate Protein Concentration: Protein Concentration (M) = [A280 - (A650 x CF)] / εprotein
-
Where:
-
CF is the correction factor for the absorbance of Cy5 at 280 nm (typically ~0.05 for Cy5).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration: Dye Concentration (M) = A650 / εdye
-
Where:
-
εdye is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M-1cm-1).
-
-
-
Calculate Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
Conclusion
The successful purification of Cy5-labeled proteins from free dye is paramount for generating high-quality reagents for a wide range of applications. The choice of purification method should be carefully considered based on the specific requirements of the experiment. For small-scale, rapid purification, spin columns are an excellent choice. Size exclusion chromatography offers higher resolution for a range of sample sizes. Dialysis is a gentle and effective method for achieving high purity, particularly when time is not a limiting factor. For large-scale production and applications requiring sample concentration, tangential flow filtration is the most efficient and scalable option. By following the detailed protocols and considering the comparative data presented in this application note, researchers can confidently select and implement the most appropriate purification strategy to obtain high-quality Cy5-labeled proteins for their research and development needs.
References
- 1. cytodiagnostics-us.com [cytodiagnostics-us.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. sartorius.com [sartorius.com]
- 4. agilent.com [agilent.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. (360f) Confocal Imaging of Protein Gel Layer Formation during Tangential Flow Filtration to Inform Process Conditions Reducing Protein Losses and Increasing Protein Concentration | AIChE [proceedings.aiche.org]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(amino-PEG3)-Cy5 Labeling at Physiological pH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(m-PEG4)-N'-(amino-PEG3)-Cy5 is a versatile, amine-containing, near-infrared fluorescent dye designed for the covalent labeling of biomolecules. This dye is particularly useful for conjugating to accessible carboxylic acid groups on proteins (e.g., aspartic and glutamic acid residues, C-terminus), nucleic acids, and other molecules. The hydrophilic polyethylene (B3416737) glycol (PEG) linkers (PEG4 and PEG3) enhance the water solubility of the Cy5 dye, reduce non-specific binding, and provide a flexible spacer arm to minimize steric hindrance, thereby preserving the biological activity of the labeled molecule.
This document provides detailed protocols for the covalent labeling of proteins with this compound at physiological pH using the carbodiimide (B86325) crosslinker chemistry (EDC/NHS). It also includes methods for the purification and characterization of the resulting fluorescently labeled conjugates, which are valuable tools in various applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.
Chemical Properties and Specifications
The this compound dye possesses a terminal primary amine that serves as the reactive handle for conjugation. Its spectral properties in the far-red region minimize autofluorescence from biological samples.
| Property | Value |
| Molecular Formula | C₄₂H₆₂ClN₃O₇ |
| Molecular Weight | 756.41 g/mol |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~667 nm |
| Reactive Group | Primary Amine (-NH₂) |
| Solubility | Water, DMSO, DMF |
Labeling Chemistry: Carbodiimide-Mediated Amide Bond Formation
The conjugation of the amine-containing this compound to carboxyl groups on a target biomolecule is typically achieved using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). This chemistry proceeds in two main steps:
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution.
-
Formation of a Stable Amine-Reactive Ester: NHS or sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS or sulfo-NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine-Containing Dye: The primary amine of the this compound dye attacks the NHS/sulfo-NHS ester, resulting in the formation of a stable amide bond and the release of NHS or sulfo-NHS.
Experimental Protocols
Materials and Reagents
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Protocol 1: Two-Step Labeling of Proteins
This is the recommended protocol as it minimizes the risk of protein-protein cross-linking.
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and carboxyl groups.
-
-
Carboxyl Group Activation:
-
Warm the EDC and sulfo-NHS vials to room temperature before opening.
-
Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL sulfo-NHS in Activation Buffer.
-
Add the EDC and sulfo-NHS solutions to the protein solution. The final concentration of EDC and sulfo-NHS should be in molar excess to the total carboxyl groups on the protein. A starting point is a 10- to 50-fold molar excess of EDC and a 2- to 5-fold molar excess of sulfo-NHS over the protein concentration.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Dye Conjugation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately after the activation step, add the desired amount of the Cy5 dye stock solution to the activated protein solution. The molar ratio of dye to protein will determine the degree of labeling and should be optimized for each specific application. Refer to Table 1 for suggested starting ratios.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS or another suitable storage buffer.
-
Alternatively, perform dialysis against PBS overnight at 4°C.
-
Protocol 2: One-Step Labeling of Proteins
This protocol is simpler but carries a higher risk of protein-protein cross-linking. It is suitable when the target protein has a low number of accessible primary amines.
-
Reaction Setup:
-
Dissolve the protein in Coupling Buffer (PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add the desired amount of the Cy5 dye stock solution to the protein solution.
-
Prepare a fresh 10 mg/mL solution of EDC in Coupling Buffer.
-
-
Labeling Reaction:
-
Add the EDC solution to the protein-dye mixture. A 10- to 50-fold molar excess of EDC over the protein concentration is a good starting point.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein as described in the two-step protocol.
-
Data Presentation: Degree of Labeling
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring reproducibility. The optimal DOL depends on the application and the specific protein. A high DOL can lead to fluorescence quenching and may affect protein function.
Calculating the Degree of Labeling (DOL)
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~649 nm, A₆₄₉).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ × CF)] / ε_protein
-
CF (Correction Factor): A₂₈₀ of the free dye / A_max of the free dye. For Cy5, this is typically around 0.05.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate the DOL using the following formula:
DOL = A₆₄₉ / (ε_dye × Protein Concentration (M))
-
ε_dye: Molar extinction coefficient of Cy5 at ~649 nm (typically ~250,000 M⁻¹cm⁻¹).
-
Table 1: Representative Labeling Ratios and Expected DOL
The following table provides suggested starting molar ratios of dye to protein for a typical IgG antibody (MW ~150 kDa) and the generally expected DOL. Optimal ratios should be determined empirically for each specific protein and application.
| Molar Ratio (Dye:Protein) | Expected DOL | Potential Applications |
| 5:1 | 1 - 3 | Fluorescence microscopy, Flow cytometry |
| 10:1 | 3 - 5 | Immunoassays, Western blotting |
| 20:1 | 5 - 8 | In vivo imaging (potential for quenching) |
Application Example: Studying Protein-Protein Interactions in the BCL-2 Family Pathway
The BCL-2 family of proteins are key regulators of the intrinsic apoptosis pathway.[1] The interactions between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-xL) members of this family determine the cell's fate.[2][3] These protein-protein interactions can be studied using techniques like Förster Resonance Energy Transfer (FRET), where one interacting partner is labeled with a donor fluorophore and the other with an acceptor.
By labeling a BCL-2 family protein on its surface-exposed carboxyl groups with this compound, researchers can create a fluorescent probe to investigate its binding to other proteins in the pathway.[4] This approach is particularly useful when labeling lysine (B10760008) residues might interfere with the protein's function or interaction interface.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive EDC or sulfo-NHS- Inappropriate buffer pH- Low protein concentration | - Use fresh EDC and sulfo-NHS solutions.- Ensure activation is performed at pH 4.5-6.0 and coupling at pH 7.2-8.5.- Concentrate the protein solution to >1 mg/mL. |
| Protein Precipitation | - High degree of labeling- Protein instability in the reaction buffer | - Reduce the molar ratio of dye to protein.- Perform the reaction at 4°C.- Screen for a more suitable reaction buffer. |
| High Background Fluorescence | - Incomplete removal of free dye | - Repeat the purification step (gel filtration or dialysis). |
| Loss of Protein Activity | - Modification of critical carboxyl groups | - Reduce the dye-to-protein ratio.- Consider alternative labeling strategies (e.g., targeting thiols). |
References
Application Notes and Protocols for Amine-Reactive PEGylated Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive PEGylated Cy5 is a fluorescent labeling reagent designed for the covalent attachment of a Cy5 fluorophore to biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the labeled conjugate, potentially reducing non-specific binding and aggregation. This document provides detailed protocols for the use of amine-reactive PEGylated Cy5, including conjugation, purification, and characterization of the labeled biomolecule.
Cyanine5 (Cy5) is a bright, far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm.[1] This spectral profile makes it well-suited for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1] The amine-reactive functionality, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins) under mild basic conditions to form a stable amide bond.[2]
PEGylation, the process of attaching PEG chains, offers several advantages, including improved hydrophilicity and reduced immunogenicity of the labeled molecule.[3] For fluorescent probes, PEGylation can also minimize self-quenching at high degrees of labeling.[3]
Key Applications
-
Fluorescence Microscopy: Imaging the localization and dynamics of labeled proteins or other biomolecules within cells and tissues.
-
Flow Cytometry: Identifying and sorting cells based on the expression of surface or intracellular markers labeled with Cy5.[1]
-
In Vivo Imaging: Non-invasive imaging in small animals due to the far-red fluorescence of Cy5, which allows for deeper tissue penetration.[1]
-
Immunoassays: Development of sensitive detection methods such as ELISA and Western blotting.
-
Oligonucleotide Labeling: Tracking of labeled DNA or RNA probes in applications like fluorescence in situ hybridization (FISH) and real-time PCR.[1][]
Quantitative Data Summary
The following tables summarize key quantitative data for amine-reactive PEGylated Cy5 and provide a comparison with other common far-red dyes.
Table 1: Spectroscopic Properties of Cy5
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 651 nm | [1][5] |
| Emission Maximum (λem) | ~662 - 670 nm | [1][5] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [5][6] |
Table 2: Recommended Labeling Parameters
| Parameter | Recommended Range | Reference |
| Protein Concentration | 2 - 10 mg/mL | [7][8] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 (optimization recommended) | [9][10] |
| Reaction pH | 8.2 - 8.5 | [7][8] |
| Reaction Time | 1 - 4 hours at room temperature | [2][7] |
| Optimal Degree of Labeling (DOL) | 2 - 4 for antibodies | [11] |
Experimental Protocols
Protocol 1: Protein Labeling with Amine-Reactive PEGylated Cy5
This protocol provides a general procedure for labeling proteins, such as antibodies, with an amine-reactive PEGylated Cy5 NHS ester.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
Amine-reactive PEGylated Cy5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2]
-
Labeling Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[2][7]
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification column (e.g., Sephadex G-25)[7]
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 to 15:1 molar ratio is recommended for antibodies.[9]
-
Slowly add the calculated volume of the dye solution to the protein solution while gently stirring or vortexing.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10] For some proteins, incubation overnight on ice may be suitable.[2]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the Storage Buffer.[7][13]
-
The first colored fraction to elute will be the Cy5-labeled protein. The smaller, unreacted dye molecules will elute later.[10]
-
Alternatively, dialysis or spin columns can be used for purification.[7][11]
-
-
Storage:
Protocol 2: Calculation of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the dye-to-protein ratio, is an important parameter to determine the quality of the conjugation.
Procedure:
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).[11]
-
-
Calculate Protein Concentration:
-
The absorbance of the dye at 280 nm must be corrected for. The correction factor (CF) for Cy5 is approximately 0.05.[8]
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye for Cy5 is approximately 250,000 M⁻¹cm⁻¹.[8]
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for antibodies is typically between 2 and 4 to avoid self-quenching of the fluorescence.[11]
Diagrams
Caption: Experimental workflow for labeling proteins with amine-reactive PEGylated Cy5.
Caption: Reaction mechanism of amine-reactive PEGylated Cy5 with a primary amine.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low Degree of Labeling (DOL) | 1. Inactive (hydrolyzed) dye. 2. Incorrect buffer pH or presence of primary amines. 3. Low protein concentration. 4. Insufficient dye-to-protein ratio. | 1. Use fresh, anhydrous DMSO or DMF to dissolve the dye. Store dye desiccated at -20°C. 2. Ensure the buffer is amine-free and the pH is between 8.2 and 8.5. 3. Concentrate the protein to at least 2 mg/mL. 4. Increase the molar ratio of dye to protein. | [8][10] |
| High Degree of Labeling (DOL) / Protein Precipitation | 1. Excessive dye-to-protein ratio. 2. Protein aggregation. | 1. Decrease the molar ratio of dye to protein. 2. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | [7][10] |
| Low Fluorescence Signal of Labeled Protein | 1. Low DOL. 2. Self-quenching of the dye at high DOL. 3. Photobleaching of the dye. | 1. Optimize the labeling reaction to achieve a higher DOL. 2. Aim for a DOL between 2 and 4 for antibodies. 3. Use an anti-fade mounting medium during imaging and minimize exposure to excitation light. | [10][11][14] |
| High Background Signal | Presence of free, unreacted dye. | Ensure efficient purification of the conjugate using size-exclusion chromatography or extensive dialysis. | [11] |
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 5. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for N-(m-PEG4)-N'-(amino-PEG3)-Cy5 in FRET Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for quantifying molecular dynamics and interactions in biological systems, including protein-protein interactions, protein-nucleic acid interactions, and conformational changes. The efficiency of this non-radiative energy transfer between a donor fluorophore and an acceptor fluorophore is exquisitely sensitive to the distance between them, typically in the range of 1-10 nanometers.
This document provides detailed application notes and experimental protocols for the use of N-(m-PEG4)-N'-(amino-PEG3)-Cy5 as a FRET acceptor. This cyanine (B1664457) dye is functionalized with a primary amine for covalent labeling of biomolecules and features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility, reduces non-specific binding, and provides a flexible spacer between the fluorophore and the labeled molecule, which can be advantageous in FRET studies. When paired with a suitable donor, such as Cy3 or a fluorescent protein like mTurquoise2, this compound serves as an excellent acceptor for robust and sensitive FRET assays.
Product Information and Specifications
This compound is a fluorescent labeling reagent containing a Cy5 core, a primary amine for conjugation, and a PEG linker.
| Property | Value |
| Excitation Maximum (λ_ex) | ~649 nm |
| Emission Maximum (λ_em) | ~667 nm |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ at 649 nm |
| Reactive Group | Primary Amine (-NH₂) |
| Linker | m-PEG4 and amino-PEG3 |
| Solubility | Soluble in water, DMSO, DMF |
Note: Spectral properties can be influenced by the local environment.
Applications in FRET Experiments
The primary application of this compound in FRET is as an acceptor fluorophore for studying:
-
Protein-Protein Interactions: By labeling two interacting proteins with a donor and this compound, the formation of a complex can be monitored by the appearance of a FRET signal.
-
Conformational Changes: Labeling a single protein at two different sites allows for the detection of conformational changes that alter the distance between the donor and acceptor.
-
Enzyme Kinetics: FRET-based biosensors can be designed where enzymatic activity leads to a change in FRET, for example, by cleavage of a linker separating the donor and acceptor.
-
Nucleic Acid Dynamics: Studying the folding and dynamics of DNA and RNA structures by labeling specific sites.
-
High-Throughput Screening: Developing FRET-based assays for drug discovery to screen for inhibitors or modulators of molecular interactions.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the conjugation of the amine-reactive Cy5 derivative to a protein of interest (Protein-X) that has been engineered to contain a reactive moiety, such as an N-hydroxysuccinimide (NHS) ester, for reaction with the primary amine of the dye.
Materials:
-
This compound
-
Protein-X with an accessible NHS ester group
-
Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve Protein-X-NHS in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
Slowly add a 10- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 649 nm (for Cy5).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₆₄₉ × CF₂₈₀)] / ε_protein where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL using the following formula: DOL = A₆₄₉ / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of Cy5 at 649 nm (~250,000 cm⁻¹M⁻¹). An optimal DOL is typically between 1 and 4.
-
Protocol 2: In Vitro FRET Assay for Protein-Protein Interaction
This protocol outlines a steady-state FRET experiment to quantify the interaction between two proteins, Protein-A (labeled with a donor, e.g., Cy3) and Protein-B (labeled with this compound as the acceptor).
Materials:
-
Donor-labeled Protein-A (Protein-A-D)
-
Acceptor-labeled Protein-B (Protein-B-A)
-
FRET buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA)
-
Fluorometer or plate reader capable of measuring fluorescence spectra
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Protein-A-D at a fixed concentration (e.g., 100 nM) in FRET buffer.
-
Prepare a series of dilutions of Protein-B-A in FRET buffer, ranging from 0 to a concentration significantly above the expected dissociation constant (Kd) (e.g., 0-1000 nM).
-
-
FRET Measurement:
-
In a microplate or cuvette, mix a fixed volume of the Protein-A-D solution with an equal volume of each Protein-B-A dilution.
-
Include control samples:
-
Donor only (Protein-A-D with buffer)
-
Acceptor only (Protein-B-A with buffer)
-
-
Incubate the samples at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Excite the donor fluorophore at its excitation maximum (e.g., ~550 nm for Cy3).
-
Record the emission spectra from ~560 nm to ~750 nm.
-
-
Data Analysis:
-
Correct the raw FRET signal for background fluorescence and spectral bleed-through from the donor emission into the acceptor channel.
-
Calculate the apparent FRET efficiency (E) for each concentration of Protein-B-A using the formula: E = 1 - (I_DA / I_D) where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Alternatively, calculate the sensitized emission of the acceptor.
-
Plot the FRET efficiency or sensitized emission as a function of the acceptor-labeled protein concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Quantitative Data Presentation
The following tables provide representative data that could be obtained from the experiments described above.
Table 1: Degree of Labeling (DOL) Characterization
| Labeled Protein | Protein Conc. (µM) | A₂₈₀ | A₆₄₉ | DOL |
| Protein-B-Cy5 | 5.2 | 0.35 | 0.33 | 2.5 |
Table 2: FRET Titration Data for Protein-A and Protein-B Interaction
| [Protein-B-Cy5] (nM) | Donor Emission (a.u.) | Acceptor Emission (a.u.) | Apparent FRET Efficiency (E) |
| 0 | 50,000 | 2,500 | 0.00 |
| 10 | 45,000 | 10,000 | 0.10 |
| 50 | 30,000 | 25,000 | 0.40 |
| 100 | 22,500 | 32,500 | 0.55 |
| 250 | 17,500 | 37,500 | 0.65 |
| 500 | 15,000 | 40,000 | 0.70 |
| 1000 | 14,500 | 40,500 | 0.71 |
Note: These are example data and will vary depending on the specific proteins and experimental conditions.
Visualizations
Signaling Pathway: Kinase-Substrate Interaction
This diagram illustrates a FRET-based assay to monitor the interaction between a kinase and its substrate. The kinase is labeled with a donor fluorophore (e.g., Cy3) and the substrate is labeled with this compound. Binding of the substrate to the kinase brings the fluorophores into proximity, resulting in a FRET signal.
Caption: Kinase-Substrate Interaction Monitored by FRET.
Experimental Workflow: Protein Labeling and FRET Analysis
This diagram outlines the key steps in a typical FRET experiment, from protein labeling to data analysis.
Caption: General Workflow for a FRET-based Protein Interaction Study.
Logical Relationship: FRET Principle
This diagram illustrates the fundamental principle of Förster Resonance Energy Transfer.
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with N-(m-PEG4)-N'-(amino-PEG3)-Cy5
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during fluorescent labeling experiments with N-(m-PEG4)-N'-(amino-PEG3)-Cy5 and other amine-reactive Cy5 NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label molecules?
This compound is a fluorescent labeling reagent. It contains a Cy5 fluorophore for detection, and its reactivity is based on an N-hydroxysuccinimide (NHS) ester group. This NHS ester reacts with primary amino groups (-NH₂), such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[1] The polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity and biocompatibility of the dye.[2]
Q2: My labeling efficiency is very low. What are the most common causes?
Low labeling efficiency with NHS esters is a frequent issue that can typically be traced back to one of four key areas:
-
Reaction Buffer: The pH is suboptimal, or the buffer contains competing primary amines (e.g., Tris, glycine).[3][4][5]
-
Reagent Quality: The NHS ester has been compromised by moisture, leading to hydrolysis and inactivation.[1][3]
-
Reaction Conditions: The concentrations of the protein and/or dye are too low, or the incubation time is insufficient.[1][6]
-
Protein Characteristics: The primary amines on your protein are not accessible for labeling due to steric hindrance, or the protein itself is unstable under the labeling conditions.[3]
Q3: What is the optimal pH for the labeling reaction and why is it so critical?
The optimal pH for labeling with NHS esters is between 8.2 and 8.5.[1][6] This pH is a critical compromise:
-
Below pH 8.2: The primary amines on the protein are increasingly protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive with the NHS ester.[1][7][8]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically.[6][9][10] In this competing reaction, water attacks the NHS ester, rendering it incapable of reacting with the protein and significantly reducing labeling efficiency.[3][11]
Q4: Which buffers should I use and which should I avoid?
-
Recommended Buffers: Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH between 7.2 and 8.5 are ideal for the reaction.[3][4][5][9] A 0.1 M sodium bicarbonate solution is a common and effective choice.[7][8]
-
Incompatible Buffers: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][5][12][13] These molecules will compete with your target protein for reaction with the Cy5-NHS ester, leading to very low or no labeling of your protein.[3][4] If your protein is in an incompatible buffer, you must perform a buffer exchange using methods like dialysis or a desalting column before starting the labeling reaction.[3]
Q5: How should I prepare and handle the Cy5 NHS ester reagent?
Cy5 NHS esters are highly sensitive to moisture.[1][3] Proper handling is crucial to maintain its reactivity:
-
Storage: Store the vial of dry NHS ester desiccated at -20°C and protected from light.[1]
-
Preparation: Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[1] The dye is often not soluble in aqueous buffers and must first be dissolved in a small amount of a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][9][14]
-
Usage: Prepare the dye stock solution immediately before use.[1][3] Do not store the dye in aqueous solutions.[3] When adding the dye solution to your protein, do so slowly while gently mixing to prevent localized high concentrations that could cause precipitation.[1]
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
If you observe a very weak or non-existent fluorescent signal from your labeled sample, follow this troubleshooting guide.
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is between 8.2-8.5 using a calibrated pH meter.[1][6] |
| Amine-Containing Buffer | Ensure your buffer (and any buffer the protein was stored in) is free of primary amines like Tris or glycine.[3][4][12] If necessary, perform a buffer exchange.[3] |
| Inactive Dye (Hydrolysis) | The Cy5 NHS ester is moisture-sensitive.[1][3] Use a fresh vial of dye, ensure it is warmed to room temperature before opening, and dissolve it in anhydrous DMSO or DMF immediately before use.[1] |
| Low Protein Concentration | Labeling efficiency decreases at low protein concentrations. The recommended concentration is at least 2 mg/mL.[1][6][15] If your solution is too dilute, consider concentrating it. |
| Insufficient Dye | A molar excess of dye over the protein is required. A common starting point is a 10-fold molar excess.[1] You may need to optimize this ratio for your specific protein. |
| Inaccessible Amines | The primary amines on your protein may be sterically hindered. This is a protein-specific issue that may be difficult to resolve without protein engineering. |
| Fluorescence Quenching | Over-labeling can lead to self-quenching of the dye molecules, resulting in a decreased fluorescent signal.[16][17] Determine the Degree of Labeling (DOL) and if it is too high, reduce the dye-to-protein molar ratio in your next reaction.[16] |
Problem 2: Protein Precipitation During or After Labeling
If your protein precipitates out of solution during or after the labeling reaction, consider the following.
| Potential Cause | Recommended Action |
| Protein Instability | The addition of an organic solvent (DMSO/DMF) or the change in pH might destabilize your protein.[1] Try to minimize the final concentration of the organic solvent in the reaction mixture (typically 1-10%).[9] |
| Over-labeling | The addition of the hydrophobic Cy5 dye can cause aggregation and precipitation, especially at high labeling densities.[1][16] Reduce the molar ratio of dye-to-protein in the reaction.[16] |
| High Dye Concentration | Adding the dye solution too quickly can create localized high concentrations, causing the protein to precipitate. Add the dye stock solution slowly to the protein solution while gently vortexing.[1] |
Quantitative Data Summary
The efficiency and stability of the labeling reaction are highly dependent on several quantitative factors.
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [9][10] |
| 8.0 | Room Temp | ~3.5 hours (210 min) | [18][19] |
| 8.5 | Room Temp | ~3 hours (180 min) | [18][19] |
| 8.6 | 4°C | 10 minutes | [9][10][20] |
| 9.0 | Room Temp | ~2 hours (125 min) | [18][19] |
| Note: These values are approximate and can vary based on the specific NHS ester and buffer conditions. |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Value | Reference(s) |
| Reaction pH | 8.2 - 8.5 | [1][6] |
| Protein Concentration | ≥ 2 mg/mL (10 mg/mL is optimal) | [1][6] |
| Dye to Protein Molar Ratio | 5:1 to 20:1 (start with 10:1) | [1] |
| Reaction Temperature | Room Temperature or 4°C | [3][9] |
| Incubation Time | 1-4 hours at Room Temp; Overnight at 4°C | [3][7][8][9] |
| Organic Solvent (DMSO/DMF) | 1-10% of final reaction volume | [9] |
Experimental Protocols
Protocol 1: Standard Protein Labeling with Cy5 NHS Ester
This protocol is a general guideline for labeling 1 mg of a typical IgG antibody. It should be optimized for your specific protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or Bicarbonate buffer)
-
Cy5 NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of dye solution to achieve the desired molar excess (e.g., a 10-fold molar excess over the protein).[1]
-
While gently vortexing the protein solution, add the calculated volume of dye stock solution.[1]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6] Alternatively, incubate overnight at 4°C.[3]
-
-
Purify the Conjugate:
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[22]
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for your protein and the Cy5 dye. This step is crucial to assess the success and consistency of the labeling reaction.[16]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 13. benchchem.com [benchchem.com]
- 14. apexbt.com [apexbt.com]
- 15. biotium.com [biotium.com]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. benchchem.com [benchchem.com]
How to reduce background fluorescence with Cy5 dyes
<_
Troubleshooting Guide & FAQs for Reducing Background Fluorescence
This guide provides in-depth solutions and protocols for researchers, scientists, and drug development professionals experiencing high background fluorescence when using Cy5 dyes in applications like immunofluorescence, flow cytometry, and microscopy.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background fluorescence with Cy5?
High background fluorescence with Cy5 dyes typically originates from one or more of the following sources:
-
Autofluorescence: Biological samples naturally contain molecules (e.g., collagen, elastin, NADH, and flavins) that fluoresce when excited by light, particularly in the green and blue spectra.[1][2][3] Aldehyde-based fixatives like formaldehyde (B43269) can exacerbate this issue.[1][4]
-
Non-Specific Binding: This occurs when the Cy5-conjugated antibody or the dye itself binds to unintended targets.[1] This can be due to hydrophobic interactions, ionic charges, or binding to Fc receptors on certain cells.[1][5]
-
Dye-Specific Issues: Cyanine (B1664457) dyes, including Cy5, are known to bind non-specifically to immune cells like monocytes and macrophages.[1][6] Cy5 is also hydrophobic and can form non-fluorescent aggregates, which can contribute to background issues.[7][8][9]
-
Suboptimal Protocol: High antibody concentrations, insufficient blocking, or inadequate washing steps are common procedural causes of high background.[1][5][10]
Q2: How can I quickly check the source of my background signal?
A systematic approach using controls is the most effective way to diagnose the problem:
-
Unstained Control: Image a sample that has gone through the entire process (including fixation and permeabilization) but without any antibodies. This will reveal the level of endogenous autofluorescence.[2][10]
-
Secondary Antibody Only Control: Stain a sample with only the Cy5-conjugated secondary antibody (no primary antibody). This helps determine if the secondary antibody is binding non-specifically.[11]
-
Isotype Control: Use a primary antibody of the same isotype and from the same host species that does not recognize any target in your sample. This control helps to assess non-specific binding of the primary antibody.
Q3: My unstained sample is very bright. How can I reduce autofluorescence?
Autofluorescence is a common issue, especially with tissue sections.[2] Here are several strategies:
-
Use a Far-Red Dye: One of the main advantages of Cy5 is its emission in the far-red spectrum, where autofluorescence from biological samples is significantly lower.[12][13] Ensure your imaging settings are optimized for these wavelengths.
-
Optimize Fixation: Reduce fixation time or the concentration of aldehyde-based fixatives.[1] Alternatively, consider switching to an organic solvent fixative like cold methanol, though this requires validation as it can alter some epitopes.[1][14]
-
Chemical Quenching: After fixation, treat samples with a quenching agent. Sodium borohydride (B1222165) is commonly used to reduce aldehyde-induced autofluorescence.[4][10] Commercial quenching reagents are also available.[2][15]
-
Perfusion: When working with tissues, perfusing the animal with PBS before fixation can help remove red blood cells, which are a source of autofluorescence due to their heme groups.[3]
Q4: Can the Cy5 dye itself cause non-specific binding?
Yes, the Cy5 dye has known off-target binding properties.
-
Immune Cells: Cyanine dyes can bind non-specifically to monocytes and macrophages, potentially through interactions with Fc receptors.[1][6][16]
-
Hydrophobicity: Cy5 is a hydrophobic molecule, which can lead to non-specific binding with cellular components.[9][17]
-
Charge Interactions: Highly charged fluorescent dyes can contribute to non-specific binding.[2][18]
To mitigate this, specialized commercial blocking buffers have been developed that are particularly effective for cyanine dyes.[1][2][6]
Troubleshooting Workflow
If you are experiencing high background, follow this systematic workflow to identify and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 14. ibidi.com [ibidi.com]
- 15. oraclebio.com [oraclebio.com]
- 16. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 17. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
Optimizing S-HyNic Protein Conjugation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during S-HyNic protein conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for modifying my protein with S-HyNic?
A1: The recommended pH for modifying a protein with S-HyNic is 8.0.[1][2][3] This is because the succinimidyl ester (NHS) group of S-HyNic reacts efficiently with primary amines (like lysine (B10760008) residues) on the protein surface under slightly alkaline conditions. The modification is typically carried out in a buffer with high buffering capacity, such as 100 mM sodium phosphate (B84403) with 150 mM sodium chloride.[1][2][4]
Q2: What is the recommended pH for the final conjugation step between a HyNic-modified protein and a 4FB-modified protein?
A2: The optimal pH for the conjugation reaction to form the stable bis-aryl hydrazone bond is 6.0.[1][2][3][4] While the reaction is acid-catalyzed with peak kinetics at pH 4.7, a milder pH of 6.0 is generally used to preserve the biological activity of most proteins.[5]
Q3: Can I store my HyNic-modified protein before conjugation?
A3: It is generally recommended to use the HyNic-modified protein immediately for conjugation.[4][6] The stability of HyNic groups on proteins can vary.[4] If long-term storage is necessary, it is advisable to store the modified protein at -20°C or lower and conduct a stability study.[6] 4FB-modified proteins, on the other hand, are extremely stable and can be stored for extended periods.[5]
Q4: How can I determine the degree of modification of my protein with S-HyNic?
A4: The degree of modification, or Molar Substitution Ratio (MSR), can be determined using a colorimetric assay.[5][7] For HyNic-modified proteins, a reaction with 2-sulfobenzaldehyde yields a bis-arylhydrazone that absorbs at 350 nm, allowing for quantification.[1][2][4] Similarly, for 4FB-modified proteins, 2-hydrazinopyridyl HCl (2-HP) can be used.[5] This quantification is crucial for ensuring batch-to-batch consistency and for troubleshooting conjugation reactions.[5]
Q5: What is the role of aniline (B41778) in the conjugation reaction?
A5: Aniline can act as a catalyst for the formation of the hydrazone bond, especially in large biomolecule conjugations.[1][2][4] The addition of a catalyst buffer containing aniline can significantly increase the reaction rate, converting over 95% of an antibody to a conjugate in approximately 2 hours.[2][4]
Troubleshooting Guide
Problem: Low or No Conjugate Formation
| Possible Cause | Recommended Solution |
| Inefficient Protein Modification | |
| Low protein concentration during modification. | Increase the protein concentration to >2.0 mg/mL.[4][8] For efficient modification, a concentration of 1-5 mg/mL is recommended.[8] |
| Presence of amine-containing contaminants in the protein buffer (e.g., Tris, glycine). | Thoroughly desalt or buffer exchange the protein into an amine-free buffer like Modification Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 8.0) before modification.[1][2][4] |
| Hydrolysis of the S-HyNic reagent. | Use high-quality, anhydrous DMF or DMSO to dissolve the S-HyNic linker.[4][8] If using a water-soluble version (Sulfo-S-HyNic) in buffer, it must be used immediately.[1] Store the S-HyNic reagent desiccated at -15°C to -25°C.[1][2] |
| Insufficient molar excess of S-HyNic linker. | Increase the molar equivalents of the S-HyNic linker added to the protein. Up to 30 equivalents can sometimes be used.[8] |
| Issues with the Conjugation Reaction | |
| Suboptimal pH of the conjugation buffer. | Ensure the conjugation buffer is at pH 6.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).[1][4][6] |
| Instability of the HyNic-modified protein. | Perform the conjugation reaction immediately after modifying and desalting the HyNic-protein.[4][6] |
| Inaccurate Quantification | |
| Incorrect determination of protein or linker concentration. | Accurately determine the protein concentration using a reliable method like a BCA assay.[1][4] Ensure accurate weighing and dissolution of the S-HyNic linker. |
| Failure to confirm Molar Substitution Ratio (MSR). | Always quantify the MSR of both the HyNic- and 4FB-modified proteins before proceeding with the conjugation reaction to ensure successful modification.[5] |
Experimental Protocols
Protocol 1: Protein Modification with S-HyNic
-
Protein Preparation: Desalt/buffer exchange the protein into Modification Buffer (100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0).[2][4] Ensure the final protein concentration is between 1.0–4.0 mg/mL.[2]
-
S-HyNic Stock Solution: Prepare a stock solution of S-HyNic in anhydrous DMF or DMSO (e.g., 2-4 mg in 100 µL).[2][4]
-
Modification Reaction: Add the desired molar excess of the S-HyNic stock solution to the protein solution. The number of HyNic groups incorporated depends on the molar equivalents added and the protein concentration (see table below).[4]
-
Incubation: Incubate the reaction at room temperature for 2.0 hours.[1][2][4]
-
Desalting: Remove excess, unreacted S-HyNic and exchange the buffer to Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0) using a desalting column.[1][4]
-
Quantification (Optional but Recommended): Determine the Molar Substitution Ratio (MSR) of the HyNic-modified protein.[5]
S-HyNic Molar Equivalents Guide for Antibody Modification
| IgG Concentration (mg/mL) | S-HyNic Mole Equivalents Added | Determined Ratio of HyNic/Protein |
| 1.0 | 20 | 5.5 |
| 1.0 | 30 | 8.2 |
| 4.0 | 15 | 4.7 |
| 4.0 | 20 | 6.4 |
| 4.0 | 25 | 7.8 |
This table provides a general guide for modifying an antibody with S-HyNic and can be adapted for other proteins.[4]
Protocol 2: Protein-Protein Conjugation
-
Preparation of Modified Proteins: Prepare the HyNic-modified protein as described in Protocol 1. Prepare the 4FB-modified protein according to the manufacturer's instructions, ensuring it is also in Conjugation Buffer (pH 6.0).
-
Conjugation Reaction: Mix the HyNic-modified protein with the 4FB-modified protein in the Conjugation Buffer. Often, an excess of one modified protein is used to drive the reaction.[5] For antibody-protein conjugations, using 1-2 mole equivalents of the second protein is common.[2][4]
-
Catalyst (Optional): For large biomolecules or to accelerate the reaction, add TurboLink™ Catalyst Buffer (aniline buffer) to a final concentration of 10 mM.[2][4]
-
Incubation: Incubate the reaction at room temperature. Without a catalyst, an overnight incubation may be necessary for maximum efficiency.[5] With a catalyst, the reaction can be complete in as little as 2 hours.[2][4]
-
Analysis and Purification: Analyze the crude reaction mixture by SDS-PAGE to confirm conjugate formation.[5] Purify the conjugate using methods like gel filtration chromatography. The conjugate can be monitored during purification by its absorbance at 354 nm.[4][5]
Visual Workflows and Decision Trees
Caption: S-HyNic Protein Conjugation Workflow.
Caption: Troubleshooting Decision Tree for Low Conjugate Yield.
References
N-(m-PEG4)-N'-(amino-PEG3)-Cy5 solubility issues in PBS buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(m-PEG4)-N'-(amino-PEG3)-Cy5 in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: While specific quantitative solubility data in PBS is not readily published, this compound is designed for aqueous solubility. The presence of two polyethylene (B3416737) glycol (PEG) chains (PEG4 and PEG3) significantly enhances its hydrophilicity compared to non-PEGylated Cy5 dyes[1][2][3]. Product datasheets for similar PEGylated Cy5 amines state they have good water solubility and can often be dissolved directly in aqueous buffers[4]. However, cyanine (B1664457) dyes are known to be susceptible to aggregation in aqueous solutions, which can limit their practical solubility and quantum yield[3].
Q2: I've dissolved the dye in PBS, but the fluorescence intensity is lower than expected. Is this a solubility issue?
A2: Yes, low fluorescence intensity can be an indicator of solubility problems, specifically aggregation. When cyanine dyes like Cy5 aggregate in aqueous solutions, it can lead to aggregation-caused quenching (ACQ), which significantly reduces the fluorescence signal[5]. This phenomenon is more pronounced in buffers with higher ionic strength, such as PBS, compared to deionized water.
Q3: My solution of this compound in PBS appears clear, but my downstream application (e.g., cell staining, bioconjugation) is not working as expected. Could solubility still be the culprit?
A3: Even in a visually clear solution, the dye may be forming soluble aggregates or nano-aggregates. These aggregates can hinder the reactivity of the terminal amine group, preventing efficient conjugation to your molecule of interest, or they can lead to non-specific binding in cellular imaging applications[6].
Q4: Can I use an organic co-solvent to improve the solubility of this compound in PBS?
A4: Yes, this is a highly recommended strategy, especially if you are observing precipitation or experiencing issues related to aggregation. For many cyanine dyes, a standard procedure is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). This stock solution can then be added dropwise to the PBS buffer with gentle vortexing. The final concentration of the organic solvent in your working solution should be kept to a minimum (typically <1-5%) to avoid adverse effects on your biological system[5].
Q5: How does the pH of the PBS buffer affect the solubility of this dye?
A5: The solubility of fluorescent dyes can be influenced by the pH of the buffer[5]. For this compound, the terminal primary amine has a pKa that will determine its protonation state. While PBS is typically buffered at pH 7.4, slight variations in pH could potentially impact solubility and aggregation behavior. It is generally recommended to work within a physiologically relevant pH range (e.g., 7.2-8.0) for most biological applications[5].
Troubleshooting Guide
Issue 1: Visible Precipitate or Cloudiness After Adding Dye to PBS
This indicates that the dye's solubility limit has been exceeded.
-
Immediate Action:
-
Prepare a Stock Solution in Organic Solvent: Dissolve the lyophilized this compound powder in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM).
-
Dilute in PBS: Add the stock solution dropwise to your stirring PBS buffer to reach the desired final concentration. The final concentration of DMSO or DMF should be minimized.
-
-
Further Optimization:
-
Sonication: Briefly sonicate the final working solution to help break up small aggregates.
-
Lower the Working Concentration: If possible for your application, reduce the final concentration of the dye in the PBS buffer.
-
Issue 2: Low Fluorescence Signal in PBS
This is likely due to aggregation-caused quenching.
-
Troubleshooting Steps:
-
Use a Co-solvent: If not already doing so, prepare the dye solution by first dissolving it in DMSO or DMF as described above.
-
Compare with Deionized Water: As a control, compare the fluorescence intensity of the dye in PBS versus deionized water at the same concentration. Higher intensity in water would suggest that the ionic strength of PBS is promoting aggregation.
-
Adjust Buffer Composition: If your experiment allows, try reducing the salt concentration of your buffer.
-
Consider a Surfactant: In some applications, a very low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) can help prevent aggregation. However, this must be compatible with your downstream experiment.
-
Issue 3: Inefficient Bioconjugation to a Target Molecule
This could be due to dye aggregation hiding the reactive amine group or hydrolysis of a reactive ester on the target molecule.
-
Workflow for Troubleshooting Bioconjugation:
Quantitative Data Summary
While a precise solubility limit in PBS is not available in the literature, the table below summarizes the key properties of this compound based on typical supplier information.
| Property | Value | Source |
| Excitation Maximum (λex) | ~649 nm | [1][2] |
| Emission Maximum (λem) | ~667 nm | [1][2] |
| Solvents for Stock Solution | DMSO, DMF | [4] |
| Recommended Aqueous Buffer | Can be used directly in aqueous buffers, but co-solvents are recommended to prevent aggregation. | [4] |
| Functional Group | Primary Amine (-NH2) | [4][7] |
| Key Feature | PEG linkers enhance aqueous solubility. | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Working Solution of this compound in PBS
This protocol describes the standard method for preparing a working solution of the dye in PBS to minimize solubility issues.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of lyophilized dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex thoroughly until all the dye is completely dissolved. The solution should be a clear, dark blue.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Place the desired volume of PBS into a new tube.
-
While gently vortexing the PBS, add the required volume of the dye stock solution dropwise.
-
Continue to vortex for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Determination of Approximate Solubility Limit in PBS
This protocol provides a method to estimate the maximum practical concentration of the dye in PBS.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or plate reader capable of measuring absorbance at ~649 nm
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Prepare a Dilution Series:
-
Create a series of dilutions of the dye in PBS from your DMSO stock solution. For example, prepare final concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is constant and low (e.g., 1%) across all samples.
-
-
Equilibration:
-
Incubate the prepared solutions at room temperature for a set period (e.g., 1 hour), protected from light.
-
-
Visual and Spectroscopic Inspection:
-
Visually inspect each tube for any signs of precipitation or cloudiness.
-
Measure the absorbance of each solution at the dye's absorbance maximum (~649 nm).
-
-
Centrifugation:
-
To confirm the presence of insoluble aggregates, centrifuge all tubes at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Carefully measure the absorbance of the supernatant again. A significant decrease in absorbance after centrifugation indicates that some of the dye had precipitated.
-
-
Data Analysis:
-
Plot the absorbance of the supernatant (after centrifugation) versus the nominal dye concentration.
-
The point at which the absorbance values plateau or deviate from linearity can be considered the approximate solubility limit under these conditions.
-
Visualizations
Signaling Pathway Example: Targeted Drug Delivery
The amine group on this compound allows it to be conjugated to targeting ligands, such as antibodies or peptides, for use in targeted drug delivery and imaging applications.
Logical Relationship: Factors Affecting Solubility
Several factors can influence the solubility and aggregation state of this compound in PBS.
References
- 1. pH responsible and fluorescent Cy5.5-PEG-g-A-HA/CDDP complex nanoparticles: synthesis, characterization, and application for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. nanocs.net [nanocs.net]
- 5. benchchem.com [benchchem.com]
- 6. Cyanine-5-Driven Behaviours of Hyperbranched Polymers Designed for Therapeutic Delivery Are Cell-Type Specific and Correlated with Polar Lipid Distribution in Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CY5-PEG-NH2, CY5-PEG-Amine - Biopharma PEG [biochempeg.com]
Technical Support Center: Purification of PEGylated Cy5-Labeled Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with N-(m-PEG4)-N'-(amino-PEG3)-Cy5 labeled small peptides. Find detailed protocols and troubleshooting tips to ensure the highest purity of your final product for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for seeing a large amount of unconjugated this compound dye after my labeling reaction?
A1: The most common reasons for excess unconjugated dye include:
-
Suboptimal Reaction pH: The pH of the labeling reaction is critical. For amine-reactive dyes like NHS esters, the pH should typically be in the range of 7.5-8.5.[1]
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris, will compete with the peptide for reaction with the dye, leading to lower labeling efficiency.[1][2] It is recommended to use amine-free buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.[1][2]
-
Low Peptide Concentration: A low concentration of the peptide can reduce the efficiency of the labeling reaction.
-
Inactive Dye: The reactive ester of the dye can hydrolyze over time, especially when exposed to moisture. It is crucial to use fresh or properly stored dye.[1][2]
Q2: Which purification method is best for removing unconjugated this compound from my small peptide?
A2: The optimal purification method depends on the specific properties of your peptide (size, charge, hydrophobicity) and the scale of your experiment. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective and widely used method for purifying fluorescently labeled peptides due to its high resolution.[3][4][5][6] However, other techniques such as Size-Exclusion Chromatography (SEC), Solid-Phase Extraction (SPE), and Ion-Exchange Chromatography (IEX) can also be highly effective.[6][][8][9][10]
Q3: How does the PEG linker on the Cy5 dye affect the purification strategy?
A3: The PEG linker increases the overall size (hydrodynamic radius) and can enhance the solubility of the dye-peptide conjugate.[11][12][13] This size increase is particularly advantageous for purification methods based on size, such as Size-Exclusion Chromatography (SEC) and dialysis/ultrafiltration, as it creates a larger size difference between the labeled peptide and the unconjugated dye.[8][9][14] However, PEGylation can also present challenges by increasing the potential for impurities with similar molecular weights to the desired product.[11][12]
Q4: How can I confirm that the unconjugated dye has been successfully removed?
A4: A combination of analytical techniques is recommended to confirm the purity of your labeled peptide.[15]
-
Analytical RP-HPLC: This can be used to separate the labeled peptide from the free dye and assess the purity of the final product. The chromatogram should ideally show a single major peak corresponding to the labeled peptide.
-
Mass Spectrometry (MS): This technique confirms the identity of the labeled peptide by verifying its molecular weight.[4]
-
UV-Vis Spectroscopy: By measuring the absorbance at the dye's maximum absorption wavelength (around 650 nm for Cy5) and at 280 nm (for peptides containing Trp or Tyr) or 214 nm (for the peptide bond), you can estimate the degree of labeling.[4][16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is between 7.5 and 8.5 for amine-reactive dyes.[1] |
| Presence of amine-containing buffers (e.g., Tris).[2] | Dialyze or desalt the peptide into an amine-free buffer like PBS before labeling.[2] | |
| Inactive dye due to hydrolysis.[2] | Use a fresh solution of the dye for labeling. Store stock solutions desiccated at low temperatures.[1] | |
| High Background in Downstream Assays | Incomplete removal of unconjugated dye. | Re-purify the labeled peptide using a high-resolution method like RP-HPLC.[3][5] |
| Non-specific binding of the labeled peptide. | Include appropriate blocking steps in your experimental protocol. | |
| Difficulty Separating Labeled and Unlabeled Peptides | Similar retention times in RP-HPLC. | Try a different chromatographic method like Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC).[6][] |
| The peptide is very small, making size-based separation challenging. | RP-HPLC is often more effective than SEC for small peptides as separation is based on hydrophobicity rather than size.[6] | |
| Loss of Labeled Peptide During Purification | Non-specific adsorption to columns or membranes. | Pre-condition the chromatography column or membrane. Consider using low-binding tubes and materials. |
| Precipitation of the peptide. | Ensure the peptide remains soluble in the buffers used during purification. The PEG linker on the Cy5 dye should aid in solubility.[11][12] |
Experimental Workflows and Protocols
Visualizing the General Workflow
Caption: General workflow for labeling and purifying small peptides.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for excess unconjugated dye.
Detailed Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[3][5][17] It is highly effective for separating labeled peptides from unconjugated dye and other impurities.[3][4][6][15]
Materials:
-
C18 RP-HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
HPLC system with a UV detector
Methodology:
-
Column Equilibration: Equilibrate the C18 column with 5-10 column volumes of Mobile Phase A.[17]
-
Sample Preparation: Dissolve the crude labeled peptide mixture in a small volume of Mobile Phase A or a compatible solvent.
-
Injection and Separation: Inject the sample onto the column. Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution profile at two wavelengths: one for the peptide backbone (214 nm or 220 nm) and one for the Cy5 dye (around 650 nm).[3][18]
-
Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths, which represents the labeled peptide.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution.[19] This method is useful for removing the smaller unconjugated dye from the larger dye-peptide conjugate.[][8] The PEG linker on the Cy5 dye increases the hydrodynamic radius of the conjugate, which can improve the separation efficiency of this technique.[][8]
Materials:
-
SEC column with an appropriate molecular weight cutoff (e.g., a resin that fractionates in the range of the peptide and dye).
-
Isocratic mobile phase (e.g., PBS)
-
FPLC or HPLC system
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase.
-
Sample Loading: Load the crude labeled peptide mixture onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger molecules (labeled peptide) will elute first, followed by the smaller molecules (unconjugated dye).[20]
-
Fraction Collection: Collect fractions and monitor the absorbance at the dye's maximum wavelength (around 650 nm) to identify the fractions containing the labeled peptide.
-
Analysis: Pool the fractions containing the purified labeled peptide and confirm purity by analytical RP-HPLC and mass spectrometry.
Protocol 3: Purification by Solid-Phase Extraction (SPE)
SPE is a rapid and efficient method for sample cleanup and purification.[21][22][23] It can be used to remove salts and excess unconjugated dye from the labeled peptide.[10][21]
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
Conditioning solution (e.g., methanol (B129727) or acetonitrile)
-
Equilibration solution (e.g., 0.1% TFA in water)
-
Wash solution (e.g., 5% acetonitrile in 0.1% TFA)
-
Elution solution (e.g., 60-80% acetonitrile in 0.1% TFA)
Methodology:
-
Cartridge Conditioning: Condition the SPE cartridge by passing the conditioning solution through it.
-
Cartridge Equilibration: Equilibrate the cartridge with the equilibration solution.
-
Sample Loading: Load the crude peptide sample onto the cartridge. The peptide and dye should bind to the stationary phase.
-
Washing: Wash the cartridge with the wash solution to remove salts and other polar impurities. The unconjugated dye may also be partially removed at this stage depending on its hydrophobicity.
-
Elution: Elute the labeled peptide using the elution solution. It may be possible to perform a step-wise elution with increasing concentrations of organic solvent to selectively elute the unconjugated dye before eluting the labeled peptide.
-
Analysis: Analyze the eluted fraction for purity and identity using analytical RP-HPLC and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. hahnlab.com [hahnlab.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 8. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 9. sepax-tech.com [sepax-tech.com]
- 10. [PDF] Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology | Semantic Scholar [semanticscholar.org]
- 11. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 19. agilent.com [agilent.com]
- 20. jackwestin.com [jackwestin.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. biotage.com [biotage.com]
- 23. verifiedpeptides.com [verifiedpeptides.com]
N-(m-PEG4)-N'-(amino-PEG3)-Cy5 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of N-(m-PEG4)-N'-(amino-PEG3)-Cy5. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the stability and reactivity of the compound. Recommendations for the solid compound and solutions are summarized below.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound should first be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being introduced to an aqueous reaction environment.[1][2] The PEGylated nature of the molecule enhances its solubility in aqueous media once the initial dissolution in an organic solvent is complete.[1]
Q3: What factors can affect the stability and performance of the Cy5 dye?
A3: The stability and fluorescent properties of the Cy5 dye can be influenced by several factors:
-
pH: The fluorescence of Cy5 is generally stable within a pH range of 3 to 10.[3][4] However, for labeling reactions involving the primary amine, a pH of 8.2-8.5 is optimal.[1][5]
-
Light Exposure: Cy5 is susceptible to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to light.[3] It is crucial to protect the dye and its conjugates from light during storage and experiments.
-
Temperature: For long-term stability, storage at -20°C is recommended for both the solid compound and its solutions.[1][5]
-
Repeated Freeze-Thaw Cycles: To avoid degradation, it is best to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3]
Q4: What are the excitation and emission maxima for this compound?
A4: The approximate excitation and emission maxima for Cy5 are 650 nm and 670 nm, respectively.[6]
Storage Conditions Summary
| Form | Storage Temperature | Storage Conditions | Shelf Life |
| Solid Compound | -20°C | Store in a dry, dark environment. | Refer to the manufacturer's expiration date. |
| Stock Solution (in anhydrous DMSO/DMF) | -20°C | Aliquot into single-use volumes to avoid moisture and repeated freeze-thaw cycles. Protect from light. | Several months. |
| Labeled Biomolecule (e.g., Protein) | 4°C (Short-term) or -20°C (Long-term) | Store in a suitable buffer, protected from light. For long-term storage, consider adding 50% glycerol.[7] | Up to one month at 4°C; longer at -20°C. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect Imaging Settings: Laser and filter settings do not match the dye's excitation/emission spectra. | Verify that the correct laser line (e.g., 633 nm or 640 nm) and emission filter (e.g., >660 nm) are being used.[3] |
| Inefficient Labeling: The degree of labeling (DOL) is too low. | See the troubleshooting point below on "Low Labeling Efficiency." | |
| Photobleaching: The sample has been exposed to excessive light. | Reduce laser power and exposure time during imaging. Use an anti-fade mounting medium if applicable.[3] | |
| Low Labeling Efficiency | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.2-8.5. | Ensure the pH of the protein solution is between 8.2 and 8.5 before adding the dye.[1][5] Buffers containing primary amines (e.g., Tris, glycine) should not be used.[6] |
| Inactive Dye: The amine-reactive group has been hydrolyzed due to moisture. | Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use. Ensure the solid dye has been stored properly.[1] | |
| Low Protein Concentration: The reaction kinetics are concentration-dependent. | For optimal results, the protein concentration should be at least 2 mg/mL.[2] | |
| Protein Precipitation During/After Labeling | Over-labeling: A high degree of labeling can lead to protein aggregation. | Reduce the molar ratio of dye to protein in the labeling reaction.[1] |
| Solvent-Induced Precipitation: The addition of DMSO or DMF causes the protein to precipitate. | Add the dye solution to the protein solution slowly while vortexing to ensure rapid mixing and prevent localized high concentrations of the organic solvent.[1] | |
| Fluorescence Quenching | High Degree of Labeling (DOL): Attaching too many dye molecules in close proximity can lead to self-quenching. | Decrease the molar ratio of dye to protein in the labeling reaction. Calculate the DOL to confirm if it is too high.[1] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with a primary amine-reactive Cy5 dye.
dot
Caption: Workflow for labeling proteins with amine-reactive Cy5.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 (or other amine-free buffer like PBS adjusted to the correct pH)
-
Purification column (e.g., spin column, size-exclusion chromatography column)
-
Storage Buffer (e.g., PBS)
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, bring the vial of this compound to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[2] Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[2]
-
While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dye solution.[1]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a purification column equilibrated with your desired storage buffer (e.g., PBS).[2] The first colored fraction to elute will be the labeled protein.
-
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
dot
Caption: Logical flow for calculating the Degree of Labeling (DOL).
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (for Cy5, this is typically around 0.05).
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye for Cy5 is approximately 250,000 M⁻¹cm⁻¹.[3]
-
-
Calculate the Degree of Labeling:
-
DOL = Molar concentration of dye / Molar concentration of protein
-
References
Technical Support Center: Optimizing Cy5 Imaging Experiments
Welcome to the technical support center for Cy5 imaging. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio (SNR) in your Cy5-based fluorescence imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during Cy5 imaging experiments in a question-and-answer format.
Issue 1: High Background Fluorescence
Q1: Why is my background signal so high, obscuring my specific Cy5 signal?
High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio. The primary causes include:
-
Excessive Antibody Concentration : Using too much primary or Cy5-conjugated secondary antibody can lead to non-specific binding to cellular or tissue components.[1][2][3]
-
Inadequate Washing : Insufficient or ineffective washing steps after antibody incubation fail to remove all unbound antibodies, contributing to background noise.[1][2]
-
Autofluorescence : Biological samples naturally contain molecules (e.g., collagen, elastin, NADH, and riboflavin) that fluoresce, a phenomenon known as autofluorescence.[2][4] This is often more pronounced in the blue and green channels but can still contribute to background in the far-red spectrum.
-
Fixation-Induced Autofluorescence : Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[2][5][6]
-
Non-Specific Antibody Binding : The antibody may bind to unintended targets due to hydrophobic interactions or Fc receptor binding on certain cells (e.g., macrophages).[2][3]
-
Free Dye Contamination : If you have prepared your own Cy5-antibody conjugate, residual free dye that was not removed during purification can bind non-specifically to the sample.[1]
Q2: How can I reduce high background in my Cy5 imaging experiments?
To mitigate high background, a systematic approach is recommended:
-
Optimize Antibody Concentrations : Perform a titration of both your primary and Cy5-conjugated secondary antibodies to find the lowest concentration that still provides a strong specific signal with minimal background.[1][2][3]
-
Improve Washing Steps : Increase the number and/or duration of your wash steps after antibody incubations. Using a buffer containing a mild detergent, such as 0.1% Tween 20 in PBS (PBST), can help to reduce non-specific binding.[1][7]
-
Use an Effective Blocking Buffer : To prevent non-specific antibody binding, use a suitable blocking buffer. Common choices include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody was raised in.[1]
-
Control for Autofluorescence :
-
Always include an unstained control sample to assess the baseline autofluorescence of your cells or tissue.[1][4]
-
Consider using a commercial autofluorescence quenching reagent like Sudan Black B or a sodium borohydride (B1222165) treatment for aldehyde-induced autofluorescence.[4][5]
-
If possible, perfuse tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence from heme groups.[4][5]
-
-
Optimize Fixation : Use the lowest concentration and shortest duration of aldehyde fixative that preserves your sample's morphology.[2][6] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which may produce less autofluorescence.[4][6]
Issue 2: Weak or No Specific Signal
Q1: I am seeing a very weak or no Cy5 signal. What could be the problem?
A weak or absent signal can be due to several factors:
-
Low Target Expression : The protein of interest may be expressed at very low levels in your sample.[1]
-
Photobleaching : Cy5, like all fluorophores, is susceptible to photobleaching (light-induced degradation), especially with long exposure times or high excitation laser power.[1][8][9]
-
Suboptimal Antibody-Dye Conjugate : The degree of labeling (DOL), which is the number of Cy5 molecules per antibody, might be too low, resulting in a dim signal. Conversely, a DOL that is too high can lead to self-quenching and reduced fluorescence.[1]
-
Incorrect Imaging Setup : The microscope's laser line, filters, and detector settings may not be optimized for Cy5.[1][9] Cy5 is optimally excited around 650 nm and its emission peaks around 670 nm.[10][11]
-
Inactive Antibody : The primary antibody may not be effective for the application (e.g., not suitable for immunofluorescence) or may have lost activity due to improper storage.
Q2: How can I enhance my specific Cy5 signal?
To improve a weak signal, consider the following strategies:
-
Use Signal Amplification Techniques :
-
Indirect Immunofluorescence : Using a primary antibody followed by a Cy5-labeled secondary antibody is a standard method for signal amplification.[1]
-
Tyramide Signal Amplification (TSA) : This enzymatic method can increase signal intensity by up to 100-fold and is particularly useful for detecting low-abundance targets.[12][13][14]
-
-
Prevent Photobleaching :
-
Use a mounting medium containing an antifade reagent (e.g., n-propyl gallate or commercial formulations like ProLong Gold) to protect your sample from photobleaching during imaging.[1][8][9]
-
Minimize the sample's exposure to excitation light by using the lowest possible laser power and shortest exposure time that provide an adequate signal. Use a shutter to block the light path when not actively acquiring images.[8][9]
-
-
Optimize Antibody-Dye Conjugate : If you are preparing your own conjugates, aim for an optimal degree of labeling (DOL), which is typically between 3 and 7 for antibodies.[1]
-
Verify Target Expression : Include a positive control cell line or tissue known to express your target protein to confirm that your staining protocol and reagents are working correctly.[1][3]
-
Ensure Correct Imaging Settings :
-
Use a laser line appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).[9][11]
-
Ensure you are using the correct filter set for Cy5 to maximize signal detection and minimize bleed-through.[7][10]
-
Adjust detector settings, such as gain and exposure time, but be mindful that increasing these can also amplify background noise.[9][15]
-
Use an objective with a high numerical aperture (NA) to collect more light from the sample.[9]
-
Data and Parameters
Table 1: Troubleshooting Summary for Improving Signal-to-Noise Ratio (SNR)
| Issue | Potential Cause | Recommended Action | Expected Outcome on Signal | Expected Outcome on Noise |
| High Background | Antibody concentration too high | Titrate primary and secondary antibodies | No change or slight decrease | Significant Decrease |
| Insufficient washing | Increase number and duration of washes | No change | Decrease | |
| Autofluorescence | Use autofluorescence quenching reagents | No change | Decrease | |
| Non-specific antibody binding | Use an effective blocking buffer | No change | Decrease | |
| Weak Signal | Low target abundance | Use Tyramide Signal Amplification (TSA) | Significant Increase | Potential for slight increase |
| Photobleaching | Use antifade mounting medium | Increase (preserves signal) | No change | |
| Minimize light exposure (lower laser power/exposure time) | Increase (preserves signal) | Decrease | ||
| Suboptimal Degree of Labeling (DOL) | Optimize DOL to 3-7 for antibody conjugates | Increase | No change |
Table 2: Key Spectral and Labeling Parameters for Cy5
| Parameter | Value | Reference |
| Excitation Maximum | ~649-651 nm | [7][11] |
| Emission Maximum | ~670 nm | [7][11] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [9] |
| Recommended Antibody DOL | 3 - 7 | [1] |
| Commonly Used Laser Lines | 633 nm, 647 nm | [9][11] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining of Adherent Cells
-
Cell Culture : Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation : Gently wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing : Wash the cells three times with PBS for 5 minutes each.[7]
-
Permeabilization (for intracellular targets): Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing : Wash the cells three times with PBS for 5 minutes each.[7]
-
Blocking : Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing : Wash the cells three times with PBST for 5 minutes each.[7]
-
Secondary Antibody Incubation : Dilute the Cy5-conjugated secondary antibody in the blocking buffer. Incubate the cells for 1 hour at room temperature, protected from light.[7]
-
Washing : Wash the cells three times with PBST for 5 minutes each, protected from light.[7]
-
Mounting : Mount the coverslips onto microscope slides using an antifade mounting medium.[7]
-
Imaging : Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5.[7]
Protocol 2: Optimizing Antibody-Dye Degree of Labeling (DOL)
-
Prepare Protein : Dissolve your antibody in a buffer free of primary amines (e.g., PBS, pH 7.4). The recommended concentration is 2-10 mg/mL.[16]
-
Prepare Dye : Dissolve an amine-reactive Cy5 NHS-ester in anhydrous DMSO or DMF to make a 10 mM stock solution.[16][17]
-
Conjugation : Set up parallel reactions with different molar ratios of dye-to-antibody (e.g., 5:1, 10:1, 15:1). Add the appropriate volume of the Cy5 stock solution to the antibody solution while gently vortexing.
-
Incubation : Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification : Remove the unconjugated free dye by running the reaction mixture through a purification column (e.g., gel filtration or dialysis).[1]
-
Characterization : Determine the concentration of the antibody and the Cy5 dye by measuring the absorbance at 280 nm and ~650 nm, respectively. Calculate the DOL.
-
Functional Testing : Test each conjugate in your imaging application to determine which DOL provides the best balance of bright specific signal and low background.
Visual Guides
Caption: A logical workflow for troubleshooting common issues leading to poor signal-to-noise ratio in Cy5 imaging experiments.
Caption: A diagram illustrating the key experimental factors that contribute to the signal and noise components of a Cy5 fluorescence image.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 12. apexbt.com [apexbt.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. jenabioscience.com [jenabioscience.com]
- 17. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comprehensive Guide to Validating N-(m-PEG4)-N'-(amino-PEG3)-Cy5 Antibody Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to antibodies is a critical step for a multitude of applications, from immunoassays to in vivo imaging. The validation of this conjugation is paramount to ensure the quality, consistency, and efficacy of the resulting labeled antibody. This guide provides a detailed comparison of methods to validate the conjugation of N-(m-PEG4)-N'-(amino-PEG3)-Cy5 to an antibody, offering experimental protocols and data to support the selection of appropriate validation techniques.
Comparing this compound with Alternative Fluorophores
While Cy5 has been a widely used fluorophore in the far-red spectrum, several alternatives offer enhanced performance characteristics. The choice of fluorophore can significantly impact the sensitivity, photostability, and overall performance of the antibody conjugate. Below is a comparison of key performance indicators for Cy5 and its common alternatives.
| Feature | This compound | Alexa Fluor 647 | iFluor 647 | DyLight 650 |
| Excitation Max (nm) | ~649 | ~650 | ~650 | ~652 |
| Emission Max (nm) | ~667 | ~668 | ~670 | ~672 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~250,000 | ~250,000 |
| Quantum Yield | ~0.2 | >0.3 | Not specified, but marketed as brighter than Cy5 | Not specified, but marketed as brighter than Cy5 |
| Photostability | Moderate | High[1] | High | High[2] |
| Key Advantages | Cost-effective, well-established | High brightness and photostability, less prone to self-quenching[3] | High fluorescence and photostability[4] | High photostability and brightness[2] |
| Considerations | Prone to photobleaching and self-quenching at high degrees of labeling[3] | Higher cost | Newer dye, less literature available | Newer dye, less literature available |
Note: The PEG (polyethylene glycol) linker in this compound is designed to increase the hydrophilicity of the dye, which can help to reduce aggregation of the antibody conjugate.
Experimental Workflow for Antibody Conjugation and Validation
The overall process for creating and validating a Cy5-labeled antibody involves several key stages, from the initial conjugation reaction to a comprehensive analysis of the final product.
Caption: A generalized workflow for the conjugation of a fluorescent dye to an antibody followed by a multi-technique validation process.
Detailed Experimental Protocols for Validation
A thorough validation of the this compound antibody conjugate requires a combination of analytical techniques to assess different aspects of the final product.
UV-Vis Spectroscopy: Determining the Degree of Labeling (DOL)
UV-Vis spectroscopy is a fundamental technique used to determine the concentration of the antibody and the conjugated dye, which allows for the calculation of the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[5][6]
Protocol:
-
Sample Preparation:
-
Purify the antibody-dye conjugate from any unconjugated dye using a suitable method such as size-exclusion chromatography.
-
Prepare a solution of the purified conjugate in a UV-transparent buffer (e.g., PBS).
-
-
Spectrophotometer Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of the Cy5 dye (~649 nm, A_max). Use a 1 cm path length cuvette.
-
If the absorbance is too high (typically > 2.0), dilute the sample and record the dilution factor.
-
-
Calculation of DOL:
The DOL is calculated using the Beer-Lambert law and the following formulas:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at the dye's maximum wavelength.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy5, this is typically around 0.05.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M): [Dye] = A_max / ε_dye where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max (for Cy5, ~250,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to visually confirm the conjugation and assess the purity of the conjugate. The addition of the dye and PEG linker to the antibody increases its molecular weight, resulting in a slower migration on the gel compared to the unconjugated antibody.
Protocol:
-
Sample Preparation:
-
Prepare samples of the unconjugated antibody and the purified conjugate.
-
For reducing conditions, mix the samples with a loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes. This will separate the heavy and light chains of the antibody.
-
For non-reducing conditions, use a loading buffer without a reducing agent and do not heat the samples. This will keep the antibody intact.
-
-
Electrophoresis:
-
Load the samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage (e.g., 4-12% gradient gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain to visualize the protein bands.
-
Alternatively, if the gel imaging system has the appropriate filters, the fluorescence of the Cy5 dye can be directly visualized on the gel before protein staining.
-
Expected Results:
-
Non-reducing SDS-PAGE: The conjugated antibody will appear as a band with a higher molecular weight than the unconjugated antibody. A ladder of bands may be visible, representing antibodies with different numbers of conjugated dyes.
-
Reducing SDS-PAGE: Both the heavy and light chains of the conjugated antibody will show an upward shift in molecular weight compared to the unconjugated antibody chains.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is used to assess the presence of aggregates in the antibody conjugate preparation. Aggregation can be induced by the conjugation process and is an important quality attribute to monitor.
Protocol:
-
System Setup:
-
Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column suitable for separating monoclonal antibodies and their aggregates.
-
The mobile phase is typically a physiological buffer such as phosphate-buffered saline (PBS).
-
-
Sample Analysis:
-
Inject the purified antibody conjugate onto the SEC column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Expected Results:
-
A major peak corresponding to the monomeric antibody conjugate.
-
Smaller peaks eluting earlier than the main peak, which represent high molecular weight species (aggregates).
-
The percentage of aggregates can be quantified by integrating the peak areas.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of the antibody conjugate, allowing for the confirmation of successful conjugation and the determination of the distribution of different dye-to-antibody ratio species.
Protocol:
-
Sample Preparation:
-
The antibody conjugate may need to be desalted and prepared in a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) acetate).
-
For subunit analysis, the antibody can be reduced to separate the heavy and light chains.
-
-
Mass Analysis:
-
Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
-
The data is acquired and then deconvoluted to obtain the zero-charge mass spectrum.
-
Expected Results:
-
The mass spectrum will show a distribution of peaks, with each peak corresponding to the antibody conjugated with a specific number of dye molecules.
-
The average drug-to-antibody ratio (DAR) can be calculated from the relative abundance of each species.
Comparison of Analytical Techniques for Validation
The choice of validation methods depends on the specific information required and the available instrumentation. A combination of techniques provides the most comprehensive characterization of the antibody conjugate.
Caption: A comparison of the information provided, advantages, and limitations of common analytical techniques for validating antibody-dye conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AAT Bioquest: iFluor™ 647 Dyes, Excellent Replacements for Cy5®, DyLight™ 650 and Alexa Fluor® 647 Dyes [aatbioquest.blogspot.com]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
A Head-to-Head Comparison: N-(m-PEG4)-N'-(amino-PEG3)-Cy5 vs. Alexa Fluor 647 for High-Fidelity Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of two popular far-red fluorescent dyes: N-(m-PEG4)-N'-(amino-PEG3)-Cy5, a modified cyanine (B1664457) dye, and Alexa Fluor 647, a well-established benchmark. This objective analysis, supported by experimental data and protocols, will aid in the selection of the optimal dye for your specific research applications.
In the realm of protein labeling, the choice of a fluorescent probe can significantly influence the outcome of an experiment. Both this compound and Alexa Fluor 647 are amine-reactive dyes, typically utilizing an N-hydroxysuccinimide (NHS) ester functional group to covalently attach to primary amines (e.g., lysine (B10760008) residues) on a protein. While they share a similar spectral range, their performance characteristics diverge in key areas. Alexa Fluor 647 is renowned for its superior brightness and photostability, whereas the PEGylated Cy5 derivative is designed to enhance solubility and minimize non-specific interactions, a critical factor in many sensitive assays.
Quantitative Performance Characteristics
The selection of a fluorescent dye is often dictated by its photophysical properties. The following tables summarize the key quantitative data for this compound and Alexa Fluor 647, providing a clear comparison of their performance metrics.
Table 1: Spectral and Photophysical Properties
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 | ~650 |
| Emission Maximum (nm) | ~667 | ~665 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000[1] |
| Quantum Yield | ~0.20[1] | ~0.33[2][3][4] |
| Brightness (Ext. Coeff. x QY) | ~50,000 | ~89,100 |
Table 2: Key Performance Attributes
| Attribute | This compound | Alexa Fluor 647 |
| Photostability | Less photostable than Alexa Fluor 647[5] | Significantly more photostable than Cy5[5][6] |
| Self-Quenching | Prone to self-quenching at high degrees of labeling[5] | Minimal self-quenching, leading to brighter conjugates[5][6] |
| Solubility | Enhanced aqueous solubility due to PEG linker | Good aqueous solubility |
| Non-Specific Binding | Reduced non-specific binding due to hydrophilic PEG spacer | Prone to non-specific binding in some applications |
| pH Sensitivity | Fluorescence is pH-sensitive | Fluorescence is insensitive to pH between 4 and 10 |
The Impact of the PEG Linker in this compound
A significant feature of this compound is the incorporation of a polyethylene (B3416737) glycol (PEG) linker. This hydrophilic spacer offers distinct advantages in protein labeling applications.
The PEG linker creates a hydrophilic cloud around the labeled protein. This hydration layer acts as a physical barrier, minimizing non-specific hydrophobic interactions with surfaces and other proteins. This is particularly advantageous in immunoassays and other applications where low background noise is crucial for achieving high sensitivity.
Experimental Protocols
The following is a generalized protocol for the covalent labeling of proteins with this compound or Alexa Fluor 647 NHS ester. It is essential to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling (DOL).
Protein Preparation
-
Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the dye.
-
Ensure the protein concentration is between 1-10 mg/mL for optimal labeling efficiency.
-
If the protein solution contains interfering substances, perform dialysis against the labeling buffer.
Dye Preparation
-
Immediately before use, dissolve the this compound or Alexa Fluor 647 NHS ester in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
Labeling Reaction
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. An initial molar excess of 8-12 fold of dye to protein is a good starting point for optimization.
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
Purification of the Labeled Protein
-
Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer, such as phosphate-buffered saline (PBS).
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with the equilibration buffer. The labeled protein will separate from the unreacted free dye.
-
Collect the fractions containing the labeled protein. The first colored band to elute is the conjugate.
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~650 nm.
Conclusion: Making the Right Choice
The decision between this compound and Alexa Fluor 647 depends on the specific requirements of the experiment.
-
Choose Alexa Fluor 647 for:
-
Applications requiring the highest brightness and photostability, such as super-resolution microscopy or single-molecule studies.
-
Experiments where the absolute fluorescence signal is critical and non-specific binding is less of a concern.
-
Quantitative imaging applications where a stable fluorescence signal is paramount.
-
-
Choose this compound for:
-
Assays where minimizing non-specific binding is crucial to achieving a high signal-to-noise ratio, such as in immunoassays on complex biological samples.
-
Applications requiring enhanced aqueous solubility of the labeled protein.
-
Experiments where the cost of the dye is a significant consideration, as Cy5 derivatives are often more economical.
-
While Alexa Fluor 647 generally offers superior photophysical properties, the thoughtful design of this compound with its integrated PEG linker provides a valuable tool for researchers battling issues of non-specific binding and solubility. For many standard applications, the performance of the PEGylated Cy5 will be more than adequate, and its benefits in reducing background can lead to cleaner, more easily interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Degree of Labeling for N-(m-PEG4)-N'-(amino-PEG3)-Cy5 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Accurate determination of the degree of labeling (DOL) is a critical quality control step in the development of fluorescently labeled biomolecules. The DOL, representing the average number of dye molecules conjugated to a biomolecule, significantly influences the conjugate's fluorescence intensity, stability, and biological activity. This guide provides a comprehensive comparison of methodologies for determining the DOL of N-(m-PEG4)-N'-(amino-PEG3)-Cy5 conjugates, offering detailed experimental protocols and supporting data for informed decision-making.
The this compound conjugate is a fluorescent labeling reagent featuring a Cy5 dye, a popular choice for its high molar extinction coefficient and emission in the far-red spectrum, which minimizes background autofluorescence from biological samples.[1] The molecule also incorporates polyethylene (B3416737) glycol (PEG) linkers (PEG4 and PEG3) to enhance solubility and reduce immunogenicity, making it well-suited for in vivo applications.[2][3]
Comparison of Methodologies for DOL Determination
The two primary methods for determining the DOL of fluorescently labeled conjugates are UV-Vis spectrophotometry and mass spectrometry. Each method offers distinct advantages and disadvantages in terms of accuracy, accessibility, and the level of detail provided.
| Method | Principle | Pros | Cons |
| UV-Vis Spectrophotometry | Measures the absorbance of the conjugate at two wavelengths: one for the biomolecule (typically 280 nm) and one for the dye at its maximum absorbance (λmax), which is approximately 650 nm for Cy5.[1] The Beer-Lambert law is then used to calculate the concentrations of the protein and the dye. | - Widely accessible and requires standard laboratory equipment. - Relatively simple and rapid to perform. - Cost-effective. | - Provides an average DOL for the entire sample population. - Accuracy can be affected by the presence of impurities that absorb at 280 nm or the dye's λmax. - Relies on accurate extinction coefficients for both the biomolecule and the dye. |
| Mass Spectrometry (MS) | Directly measures the mass of the labeled biomolecule. The increase in mass corresponds to the number of attached dye molecules. | - Provides a more direct and accurate measurement of the DOL. - Can reveal the distribution of different labeled species (e.g., molecules with 1, 2, or 3 dye labels). - Less susceptible to interference from non-protein/dye absorbing impurities. | - Requires specialized and expensive instrumentation. - Can be more complex and time-consuming, especially for data analysis. - The presence of PEG chains can complicate the mass spectra. |
Experimental Protocol: Spectrophotometric Determination of DOL
This protocol outlines the steps for determining the DOL of a protein labeled with this compound using UV-Vis spectrophotometry.
1. Materials and Reagents:
-
Purified this compound labeled protein conjugate
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
UV-transparent cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
2. Procedure:
-
Sample Preparation: Ensure the labeled protein is free from unconjugated dye. This is typically achieved through size-exclusion chromatography or dialysis.[4][5]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to measure absorbance at 280 nm and the maximum absorbance of Cy5 (~650 nm).
-
Blank Measurement: Use the conjugation buffer to blank the spectrophotometer at both wavelengths.
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (A_max). If the absorbance is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure, ensuring to account for the dilution factor in the calculations.[6]
3. Data Analysis: The DOL is calculated using the following formulas:
-
Concentration of the Dye (M): [Dye] = A_max / (ε_dye * path length)
-
Corrected Absorbance of the Protein at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀) Where CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm. For Cy5, this is approximately 0.05.[4][5]
-
Concentration of the Protein (M): [Protein] = Corrected A₂₈₀ / (ε_protein * path length)
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Key Parameters for this compound Conjugates:
| Parameter | Symbol | Value | Source |
| Molar Extinction Coefficient of Cy5 at ~650 nm | ε_dye | 250,000 M⁻¹cm⁻¹ | [4][5] |
| Correction Factor for Cy5 at 280 nm | CF₂₈₀ | 0.05 | [4][5] |
| Molar Extinction Coefficient of this compound at 649 nm | ε_dye | 163,000 M⁻¹cm⁻¹ | [2] |
| Excitation Maximum | λ_ex | 649 nm | [2] |
| Emission Maximum | λ_em | 667 nm | [2] |
Note: The extinction coefficient for the specific conjugate may differ slightly from the free dye. For the most accurate results, use the value provided by the manufacturer of the labeling reagent.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the Degree of Labeling.
Alternatives to Cy5 for Fluorescent Labeling
While Cy5 is a widely used and effective fluorescent dye, several alternatives are available, each with its own set of characteristics. The choice of dye often depends on the specific application, instrumentation, and the properties of the biomolecule being labeled.
| Dye Family | Examples | Key Features | Considerations |
| Alexa Fluor Dyes | Alexa Fluor 647 | High photostability and brightness, pH insensitive.[7] | Higher cost compared to cyanine (B1664457) dyes. |
| iFluor Dyes | iFluor 647 | Strong fluorescence and high photostability, pH-independent.[7] | Proprietary dyes with potentially less literature available. |
| ATTO Dyes | ATTO 647N | High photostability and quantum yield.[8] | Can be more expensive than traditional dyes. |
| DyLight Dyes | DyLight 650 | Good fluorescence and photostability. | Performance can be comparable to Cy5. |
Conclusion
The accurate determination of the degree of labeling is essential for the successful application of this compound conjugates in research and drug development. UV-Vis spectrophotometry provides a reliable and accessible method for routine DOL assessment. For applications requiring higher precision and a detailed understanding of the labeling distribution, mass spectrometry is a powerful alternative. By carefully selecting the appropriate methodology and following standardized protocols, researchers can ensure the quality and consistency of their fluorescently labeled biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, TFA salt, 2107272-96-6 | BroadPharm [broadpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. assaygenie.com [assaygenie.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 8. generi-biotech.com [generi-biotech.com]
A Comparative Guide to the Photostability of Cy5 Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of robust and reliable fluorescent probes is a cornerstone of high-quality experimental data. In applications requiring intense or prolonged light exposure, such as super-resolution microscopy and single-molecule studies, the photostability of a fluorophore is a critical parameter. This guide provides a detailed comparison of the photostability of N-(m-PEG4)-N'-(amino-PEG3)-Cy5 and other commonly used Cy5 dyes, alongside more photostable alternatives.
While specific photostability data for this compound is not extensively available in peer-reviewed literature, its core cyanine (B1664457) structure suggests its photophysical properties will be comparable to the well-characterized Cy5 dye. The addition of polyethylene (B3416737) glycol (PEG) chains is primarily to enhance aqueous solubility and reduce non-specific binding, and is not expected to significantly alter the inherent photostability of the Cy5 fluorophore.
This guide will, therefore, focus on the photostability of the core Cy5 dye and compare it with a leading alternative, Alexa Fluor 647.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is its ability to resist photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. This is a crucial factor for quantitative and long-term imaging experiments.
| Fluorescent Dye | Relative Photostability (% of Initial Fluorescence Retained) | Key Characteristics |
| Cy5 | ~55%[1] | A widely used far-red fluorescent dye. It is known to be susceptible to photobleaching, which can be accelerated by factors such as high excitation intensity and the presence of molecular oxygen.[2] Cy5 can also exhibit self-quenching at high labeling densities.[2] |
| Alexa Fluor 647 | ~80%[1] | A spectrally similar alternative to Cy5, known for its significantly enhanced photostability and brightness.[2][3][4] It shows less self-quenching compared to Cy5, making it a more robust choice for many applications.[2][4] |
Experimental Protocols
To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is essential. Below is a detailed methodology for measuring the photobleaching rates of fluorescent dyes in solution.
Objective:
To determine and compare the photobleaching rates of this compound and other Cy5 alternatives under controlled illumination.
Materials:
-
Solutions of this compound, Cy5, and Alexa Fluor 647 at identical concentrations (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Fluorescence spectrophotometer or a confocal microscope equipped with a stable laser source and a sensitive detector.
-
Quartz cuvettes or microscope slides with coverslips.
-
Antifade reagents (optional, for testing photostabilizing effects).
Procedure:
-
Sample Preparation: Prepare fresh solutions of the fluorescent dyes to be tested. Ensure the optical densities of the solutions at the excitation maximum are identical to ensure equal light absorption.
-
Instrumentation Setup:
-
Spectrophotometer: Set the excitation and emission wavelengths to the maximum for the dye being tested (for Cy5 and Alexa Fluor 647, excitation is ~650 nm and emission is ~670 nm). Set the instrument to continuously measure fluorescence intensity over time.
-
Microscope: Mount a droplet of the dye solution on a microscope slide and cover with a coverslip. Focus on the sample and adjust the laser power to a consistent and appropriate level. Set the imaging parameters for continuous acquisition.
-
-
Photobleaching Measurement:
-
Begin continuous illumination of the sample with the excitation light.
-
Record the fluorescence intensity at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes), or until the fluorescence has significantly decayed.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).
-
Plot the normalized fluorescence intensity as a function of illumination time for each dye.
-
The rate of fluorescence decay is indicative of the photobleaching rate. A slower decay corresponds to higher photostability. The half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated to quantify photostability.
-
Experimental Workflow
The following diagram illustrates the general workflow for comparing the photostability of different fluorescent dyes.
References
A Researcher's Guide to N-(m-PEG4)-N'-(amino-PEG3)-Cy5: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. Cyanine (B1664457) dyes, particularly Cy5 and its derivatives, are mainstays in fluorescence-based applications due to their high extinction coefficients and emission in the far-red region of the spectrum, which minimizes autofluorescence from biological samples.[1] This guide provides a detailed spectroscopic comparison of the PEGylated dye, N-(m-PEG4)-N'-(amino-PEG3)-Cy5, with alternative Cy5 derivatives to aid in the selection of the optimal probe for specific research needs.
The inclusion of polyethylene (B3416737) glycol (PEG) linkers, as seen in this compound, is a key modification designed to enhance the utility of the Cy5 core structure. The hydrophilic PEG spacer significantly increases the dye's solubility in aqueous buffers and can help prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[1][2] This property is particularly advantageous for bioconjugation applications in physiological conditions. The terminal primary amine group on the PEG linker allows for straightforward conjugation to biomolecules via reactions with activated carboxylic acids (e.g., NHS esters) or aldehydes.[2]
Quantitative Performance Comparison
| Spectroscopic Property | This compound | Cy5-NHS Ester (non-PEGylated) | N-(m-PEG4)-N'-(azide-PEG3)-Cy5 |
| Excitation Maximum (λex) | 649 nm[2] | ~646 - 649 nm[1] | 649 nm[4] |
| Emission Maximum (λem) | 667 nm[2] | ~662 - 671 nm[1] | 667 nm[4] |
| Molar Extinction Coefficient (ε) | 163,000 M⁻¹cm⁻¹[2] | ~250,000 M⁻¹cm⁻¹[1][5] | 232,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | Not explicitly reported. A similar PEGylated Cy5 derivative has a reported Φ of 0.07.[1] | ~0.2[1][5] | Not explicitly reported |
| Reactive Group | Primary Amine[2] | NHS Ester[1] | Azide[4] |
| Key Feature | Enhanced aqueous solubility; amine for conjugation.[2] | High brightness; standard for amine labeling.[1] | Suitable for Click Chemistry.[4] |
Analysis: The non-PEGylated Cy5-NHS ester exhibits the highest molar extinction coefficient (~250,000 M⁻¹cm⁻¹) and quantum yield (~0.2), making it an exceptionally bright fluorophore.[1][5] The PEGylated derivatives, including the subject of this guide, tend to have lower extinction coefficients and quantum yields. For instance, this compound has an extinction coefficient of 163,000 M⁻¹cm⁻¹, and a similar PEGylated Cy5 dye was reported to have a quantum yield of 0.07.[1][2] This suggests a trade-off: while PEGylation improves solubility and reduces aggregation, it may lead to a decrease in the intrinsic brightness of the dye. The choice between these dyes will depend on the specific application's requirements for solubility versus absolute brightness.
Experimental Protocols
Accurate characterization of fluorescent dyes is essential for reproducible results. The following are detailed protocols for determining the molar extinction coefficient and fluorescence quantum yield.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[5] It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).[1][6]
Methodology:
-
Preparation of Dye Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a suitable high-purity solvent (e.g., DMSO for Cy5-NHS, water or PBS for PEGylated Cy5) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The final concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the dye's absorption maximum (λmax).
-
Spectrophotometer Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution, as well as a solvent-only blank. Record the absorbance value at the λmax for each concentration.
-
Data Analysis: Plot a graph of absorbance at λmax versus molar concentration. The data should form a straight line that passes through the origin. The molar extinction coefficient (ε) is the slope of this line.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[5][7] The most common method for its determination is the comparative method, which involves using a well-characterized fluorescent standard with a known quantum yield.[8]
Methodology:
-
Select a Standard: Choose a quantum yield standard with absorption and emission spectra that overlap with the sample dye. For Cy5, a suitable standard would be Cresyl Violet or Rhodamine 800, depending on the exact wavelength range and solvent.
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample dye and the standard in the same spectroscopic-grade solvent.[8] To minimize inner filter effects, the absorbance of all solutions at the excitation wavelength must be kept low, ideally below 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using a fluorometer, measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. The instrument settings (e.g., excitation/emission slits) must be kept identical for all measurements of the sample and the standard.
-
Data Analysis:
-
Correct the emission spectra for the instrument's wavelength-dependent response.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The unknown quantum yield (Φx) can be calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients (slopes) from the plots of integrated fluorescence intensity versus absorbance.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (this term becomes 1 if the same solvent is used for both).
-
-
Workflow Visualization
The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield of a sample dye.
Caption: Experimental workflow for relative fluorescence quantum yield determination.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, TFA salt, 2107272-96-6 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to Minimizing Cross-Reactivity of Cy5-Labeled Secondary Antibodies
For researchers, scientists, and drug development professionals, achieving high specificity in immunodetection assays is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Cy5-labeled secondary antibodies, with a focus on the critical issue of cross-reactivity. We will explore qualitative comparisons of commercially available options, present detailed experimental protocols for in-house validation, and discuss alternative fluorophores.
Cross-reactivity is a phenomenon where a secondary antibody, designed to target a primary antibody from a specific host species, erroneously binds to immunoglobulins (Igs) from other species present in the sample or to other primary antibodies in a multiplexing experiment.[1][2] This non-specific binding can lead to high background noise, false-positive signals, and ultimately, the misinterpretation of experimental results.[1] To counteract this, manufacturers often employ a purification process known as cross-adsorption (or pre-adsorption).[1][3] This involves passing the secondary antibody solution through a column containing immobilized serum proteins from various species to remove the antibody populations that exhibit cross-reactive tendencies.[3][4]
Qualitative Comparison of Cross-Adsorbed Cy5-Labeled Secondary Antibodies
Table 1: Comparison of Goat anti-Rabbit IgG (H+L) Cy5-Labeled Secondary Antibodies
| Supplier | Product Name/Number | Host Species | Target Species | Minimal Cross-Reactivity Against |
| Abcam | Goat Anti-Rabbit IgG (Cy5®) preadsorbed (ab6564) | Goat | Rabbit | Mouse, Rat, Sheep, Goat, Horse, Chicken, Guinea pig, Hamster, Cow, Human[5] |
| Jackson ImmunoResearch | Cy5-Goat Anti-Rabbit IgG (H+L) (min X) (111-175-144) | Goat | Rabbit | Human, Mouse, Rat Serum Proteins[6] |
| Sigma-Aldrich | Sheep Anti-Rabbit IgG Antibody, Cy5 conjugate (AP188S) | Sheep | Rabbit | Human IgG, Rabbit IgM (minimal); Mouse IgG, Rat IgG, Chicken IgY, Guinea Pig IgG, Hamster IgG (little to no) |
Table 2: Comparison of Goat anti-Mouse IgG (H+L) Cy5-Labeled Secondary Antibodies
| Supplier | Product Name/Number | Host Species | Target Species | Minimal Cross-Reactivity Against |
| Thermo Fisher Scientific | Goat anti-Mouse IgG (H+L) Highly Cross-Adsorbed, Cy5 | Goat | Mouse | Bovine, Goat, Rabbit, Rat, and Human IgG[1] |
| Jackson ImmunoResearch | Cy5-Goat Anti-Mouse IgG (H+L) (min X) | Goat | Mouse | Bovine, Horse, Human, Rabbit, Rat, Sheep Serum Proteins |
| SouthernBiotech | Goat Anti-Mouse IgG, Human ads-CY5 | Goat | Mouse | Human[7] |
Table 3: Comparison of Donkey anti-Goat IgG (H+L) Cy5-Labeled Secondary Antibodies
| Supplier | Product Name/Number | Host Species | Target Species | Minimal Cross-Reactivity Against |
| Jackson ImmunoResearch | Cy5-Donkey Anti-Goat IgG (H+L) (min X) (705-175-147) | Donkey | Goat | Chicken, Guinea Pig, Syrian Hamster, Horse, Human, Mouse, Rabbit, Rat Serum Proteins[8] |
| Abcam | Donkey Anti-Goat IgG H&L (Cy5®) preadsorbed | Donkey | Goat | Bovine, Chicken, Horse, Human, Mouse, Pig, Rabbit, Rat, Sheep |
| Thermo Fisher Scientific | Donkey anti-Goat IgG (H+L) Cross-Adsorbed, Cy5 | Donkey | Goat | Bovine, Chicken, Guinea Pig, Hamster, Horse, Human, Mouse, Rabbit, Rat, Sheep |
Note: "H+L" signifies that the antibody recognizes both the heavy and light chains of the IgG molecule. "(min X)" indicates minimal cross-reactivity. This information is based on publicly available data and researchers should always consult the most recent product datasheets.[4]
Alternative Fluorophores to Cy5
The selection of a fluorophore can significantly influence the quality of immunofluorescence data. While Cy5 is a widely used far-red dye, several alternatives may offer advantages in brightness and photostability.[4][9]
Table 4: Performance Comparison of Cy5 and Alternative Far-Red Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages | Key Considerations |
| Cy5 | ~650[5][10] | ~670[5][10] | Good for multiplexing due to far-red emission, minimizing autofluorescence.[9] Brighter than other far-red dyes in non-polar, plastic mounting media.[6][11] | Prone to photobleaching and self-quenching at high labeling ratios.[4][9] Can be less bright than Alexa Fluor 647 in aqueous mounting media.[4] |
| Alexa Fluor 647 | ~651 | ~667 | Generally brighter and more photostable than Cy5.[4] Less prone to self-quenching.[4] | Performance can be influenced by the mounting media. |
| DyLight 650 | ~652 | ~672 | A bright and photostable alternative to Cy5.[4] | May be less bright than Cy5 in plastic mounting media. |
Experimental Protocols for Cross-Reactivity Testing
To quantitatively evaluate the cross-reactivity of a Cy5-labeled secondary antibody within your specific experimental setup, two common methods are the Dot Blot assay and the Enzyme-Linked Immunosorbent Assay (ELISA).[4]
Dot Blot Assay for Cross-Reactivity Assessment
This method offers a rapid and semi-quantitative evaluation of a secondary antibody's binding to various immunoglobulins.[4]
Materials:
-
Nitrocellulose or PVDF membrane
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST (PBS with 0.1% Tween-20))
-
Purified IgGs from a panel of species (e.g., mouse, rat, human, rabbit, goat)
-
The Cy5-labeled secondary antibody to be tested
-
Fluorescence imaging system
Protocol:
-
Antigen Immobilization: Spot 1-2 µL of serial dilutions (e.g., 1 µg/µL, 0.5 µg/µL, 0.25 µg/µL) of each purified IgG onto the nitrocellulose membrane. Allow the spots to dry completely.[4]
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific binding.
-
Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with PBST. Incubate the membrane with the Cy5-labeled secondary antibody, diluted in blocking buffer according to the manufacturer's recommendation, for 1 hour at room temperature.[4]
-
Washing: Wash the membrane three times for 5 minutes each with PBST to remove any unbound secondary antibody.[4]
-
Detection: Allow the membrane to air dry and visualize the fluorescent signal using an appropriate imaging system.[4]
-
Analysis: Compare the signal intensity of the spots corresponding to the target species' IgG with the signal from the non-target species' IgGs. A significant signal on non-target IgGs is indicative of cross-reactivity.[4]
ELISA for Quantitative Cross-Reactivity Analysis
This method provides a more quantitative measure of cross-reactivity.
Materials:
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Purified IgGs from various species
-
Wash buffer (e.g., PBST)
-
Blocking buffer
-
Cy5-labeled secondary antibody
-
Fluorescence plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of each purified IgG (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of serial dilutions of the Cy5-labeled secondary antibody (in blocking buffer) to the wells. Incubate for 1 hour at room temperature.[4]
-
Washing: Wash the plate five times with wash buffer.[4]
-
Detection: Read the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission filters for Cy5.[4]
-
Analysis: Plot the fluorescence signal against the secondary antibody concentration for each IgG. The percentage of cross-reactivity can be calculated as: (% Cross-reactivity) = (Signal of non-target IgG / Signal of target IgG) x 100% at a specific antibody concentration within the linear range of the assay.[4]
References
- 1. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Goat Anti-Rabbit IgG ( Cy5®) preadsorbed secondary antibody (ab6564) | Abcam [abcam.com]
- 6. Cy5-Goat Anti-Rabbit IgG (H+L) (min X) Secondary Antibody | JIR [jacksonimmuno.com]
- 7. biocompare.com [biocompare.com]
- 8. Cy5-Donkey Anti-Goat IgG (H+L) (min X) Secondary Antibody | JIR [jacksonimmuno.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyanine, Cy5 Secondary Abs - Jackson ImmunoResearch [jacksonimmuno.com]
- 11. jacksonimmuno.com [jacksonimmuno.com]
A Head-to-Head Comparison: N-(m-PEG4)-N'-(amino-PEG3)-Cy5 for Super-Resolution Microscopy
For researchers, scientists, and drug development professionals at the forefront of cellular imaging, the choice of fluorescent probe is a critical determinant of success in super-resolution microscopy. This guide provides an objective comparison of N-(m-PEG4)-N'-(amino-PEG3)-Cy5 against its primary competitor, Alexa Fluor 647, with a focus on their performance in Stochastic Optical Reconstruction Microscopy (STORM).
This compound is a derivative of the widely used Cy5 fluorophore, featuring polyethylene (B3416737) glycol (PEG) linkers. This modification is designed to enhance aqueous solubility and potentially reduce non-specific binding. Cy5 and its derivatives are valued in STORM for their ability to photoswitch in the presence of a thiol-containing imaging buffer, a fundamental requirement for this single-molecule localization technique. However, the emergence of alternative dyes, most notably Alexa Fluor 647, necessitates a careful evaluation of their respective performance characteristics to enable an informed selection for specific research applications.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of the core Cy5 dye and its direct competitor, Alexa Fluor 647, which are crucial for super-resolution imaging. While specific data for this compound is not extensively published in direct comparative studies, its performance is expected to be largely governed by the parent Cy5 molecule. The primary influence of the PEG linker is anticipated to be on solubility and labeling efficiency rather than the intrinsic photophysics of the fluorophore.
| Property | Cy5 | Alexa Fluor 647 | Reference |
| Excitation Maximum (nm) | ~649 | ~650 | [1] |
| Emission Maximum (nm) | ~667 | ~665 | [1] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | [1] |
| Fluorescence Quantum Yield | ~0.27 | ~0.33 | [1] |
| Photostability | Moderate | High | [1][2] |
| Brightness (Ext. Coeff. x Q.Y.) | Good | Excellent | [1][2] |
| Blinking Cycles (in STORM) | Good | High | [3] |
| Photon Yield per switching event | Good | Excellent | [3][4] |
Note: The performance of fluorescent dyes in STORM is highly dependent on the specific imaging buffer composition and illumination conditions. The values presented here are for comparative purposes.
The Impact of the PEG Linker
The N-(m-PEG4)-N'-(amino-PEG3) linker in the featured dye is primarily intended to improve its utility in biological applications. The hydrophilic nature of PEG increases the aqueous solubility of the otherwise hydrophobic Cy5 dye, which can facilitate the labeling of biomolecules in aqueous buffers and reduce the tendency of the dye to aggregate.[5][6] Dye aggregation is a known issue with Cy5 that can lead to fluorescence quenching and a decrease in the effective brightness of conjugates.[1][2] By mitigating aggregation, the PEG linker may contribute to more reliable and efficient labeling, particularly at high dye-to-protein ratios. However, the direct impact of this specific PEG linker on the photostability and blinking kinetics of Cy5 in a STORM experiment has not been extensively quantified in peer-reviewed literature.
Performance in Super-Resolution Microscopy: A Comparative Overview
Both Cy5 and Alexa Fluor 647 are workhorse fluorophores for STORM, particularly for direct STORM (dSTORM) which relies on the photoswitching of single dyes in a specialized buffer.
This compound (based on Cy5):
-
Advantages: Cy5 is a well-characterized dye for STORM and is often a more cost-effective option. The presence of the PEG linker in this compound is a significant advantage for achieving high-quality, stable bioconjugates.
-
Disadvantages: The primary drawback of Cy5 compared to Alexa Fluor 647 is its lower photostability and quantum yield.[1][2] This can result in a lower number of localization events per molecule before photobleaching, potentially limiting the final resolution of the super-resolved image.
Alexa Fluor 647:
-
Advantages: Alexa Fluor 647 is widely regarded as one of the best dyes for dSTORM due to its exceptional brightness and high photostability.[3][4] It can undergo a large number of photoswitching cycles, yielding a high number of photons per switching event, which directly translates to better localization precision.[3]
-
Disadvantages: The primary disadvantage of Alexa Fluor 647 is its higher cost compared to Cy5 derivatives.
Experimental Protocols
To provide a framework for objective comparison, detailed experimental protocols for antibody labeling, sample preparation, and STORM imaging are provided below.
Antibody Labeling with Amine-Reactive Dyes
This protocol is suitable for labeling primary or secondary antibodies with this compound or an amine-reactive Alexa Fluor 647 NHS ester.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound or Alexa Fluor 647 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate (pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody: Dissolve or dialyze the antibody into 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the reactive dye solution to the antibody solution at a molar ratio of 8:1 to 15:1 (dye:antibody). The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction to elute will be the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of the dye (~650 nm). A DOL of 2-4 is generally optimal for antibodies.
Sample Preparation and STORM Imaging
This protocol provides a general workflow for immunofluorescence staining and dSTORM imaging of cellular structures.
Materials:
-
Fixed and permeabilized cells on coverslips
-
Labeled primary or secondary antibodies
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Washing buffer (e.g., 0.1% Tween-20 in PBS)
-
STORM Imaging Buffer (see below)
STORM Imaging Buffer Recipe: A common and effective imaging buffer for dSTORM with Cy5 and Alexa Fluor 647 is a GLOX-based buffer with a thiol.
-
Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
-
Buffer B: Buffer A with 10% (w/v) glucose
-
GLOX solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL of Buffer A.
-
Final Imaging Buffer (prepare fresh): 1 mL of Buffer B, 10 µL of GLOX solution, and 10 µL of 1 M β-mercaptoethanol (BME) or cysteamine (B1669678) (MEA). The final thiol concentration is 10 mM.[7][8]
Procedure:
-
Blocking: Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with washing buffer.
-
Secondary Antibody Incubation: If using an unlabeled primary antibody, incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells extensively with washing buffer and finally with PBS.
-
STORM Imaging: Mount the coverslip onto a microscope slide with a small volume of freshly prepared STORM imaging buffer. Seal the coverslip to prevent oxygen from entering.
-
Image Acquisition: Acquire a series of thousands of images using a super-resolution microscope equipped with a high-power laser for excitation (e.g., 640 nm or 647 nm) and an EMCCD or sCMOS camera. Use a low-power activation laser (e.g., 405 nm) to bring the fluorophores back from a dark state to a fluorescent state.
Data Analysis Workflow
The raw data from a STORM experiment is a movie of blinking fluorophores. This data needs to be processed to generate a super-resolved image.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microscopyu.com [microscopyu.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. This compound [myskinrecipes.com]
- 7. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STORM Microscopy (Stochastic Optical Reconstruction Microscopy) | Thermo Fisher Scientific - AR [thermofisher.com]
A Head-to-Head Comparison: The Advantages of PEGylated Cy5 Dyes for Advanced Bioconjugation
In the landscape of fluorescent labeling, the choice of dye and its linker chemistry is paramount to experimental success. For researchers, scientists, and drug development professionals, achieving specific, stable, and soluble bioconjugates is a primary goal. This guide provides an objective comparison between N-(m-PEG4)-N'-(amino-PEG3)-Cy5, a modern fluorescent probe featuring a polyethylene (B3416737) glycol (PEG) linker, and the conventional NHS-ester Cy5. We will delve into the inherent advantages conferred by the PEG linker, supported by a summary of performance data and detailed experimental protocols.
The core difference between these two molecules lies in their structure and, consequently, their application. NHS-ester Cy5 is a well-established amine-reactive dye, prone to issues of aggregation and non-specific binding due to the hydrophobicity of the cyanine (B1664457) dye core.[1][2] In contrast, this compound incorporates a hydrophilic PEG spacer, a strategy known to significantly enhance the performance and reliability of fluorescent probes.[3]
Key Performance Advantages of this compound
The integration of a PEG linker into the Cy5 molecule imparts several beneficial physicochemical properties. These advantages stem from PEG's hydrophilicity, flexibility, and biocompatibility.[3]
-
Improved Hydrophilicity and Solubility: Many organic fluorophores, including Cy5, are inherently hydrophobic. This can lead to poor solubility in aqueous buffers, causing aggregation and the formation of non-fluorescent dimers.[1] The hydrophilic PEG chain in this compound mitigates this by increasing the overall water solubility of the molecule, which is a major advantage in biological buffers.[3][4][5]
-
Reduced Non-Specific Binding: The neutral and hydrophilic nature of the PEG linker creates a hydration shell around the fluorophore. This "stealth" effect masks the hydrophobic Cy5 core, significantly reducing non-specific interactions with proteins and cell membranes.[3] In vivo, this translates to lower background signals and improved signal-to-noise ratios. Studies have shown that PEGylated dyes exhibit minimal accumulation in organs like the liver compared to their non-PEGylated counterparts.[6][7][8]
-
Enhanced Biocompatibility and In Vivo Stability: PEGylation is a proven method for improving the pharmacokinetic properties of biomolecules.[9][10] It can protect the conjugate from enzymatic degradation and reduce immunogenicity, leading to a longer circulation half-life in biological systems.[3][6]
-
Increased Flexibility and Accessibility: The flexible PEG chain acts as a spacer, distancing the Cy5 fluorophore from the conjugated biomolecule.[3] This can minimize potential quenching effects and reduce steric hindrance, ensuring that the biological activity of the labeled molecule is preserved.[3]
While PEGylation offers significant advantages, it can also influence the spectroscopic properties of the dye. Some data suggests that PEGylated Cy5 derivatives may have a lower molar extinction coefficient compared to the NHS-ester version, which could imply a lower efficiency in absorbing light.[1] However, the benefits of reduced aggregation and quenching in aqueous environments often lead to brighter, more stable conjugates in practical applications.
Quantitative Performance Comparison
| Spectroscopic Property | This compound | NHS-ester Cy5 | Advantage of PEGylated Form |
| Excitation Maximum (λex) | ~649 nm[11] | ~646 nm[12] | Minimal difference |
| Emission Maximum (λem) | ~667 nm[11] | ~662 nm[12] | Minimal difference |
| Molar Extinction Coefficient (ε) | ~163,000 M⁻¹cm⁻¹[11] | ~250,000 M⁻¹cm⁻¹[12] | NHS-ester Cy5 is higher |
| Quantum Yield (Φ) | Not explicitly reported; a similar PEGylated Cy5 derivative was reported at 0.07[1] | ~0.2[12] | NHS-ester Cy5 is higher |
| Solubility | High in aqueous buffers[11] | Lower in aqueous buffers, prone to aggregation[1][2] | Significantly Improved |
| Non-Specific Binding | Reduced[3] | Can be significant | Significantly Reduced |
| In Vivo Half-Life | Extended[6][10] | Shorter | Significantly Extended |
Visualizing the Conjugation Pathways
The choice of dye dictates the conjugation strategy. NHS-ester Cy5 directly reacts with primary amines on a biomolecule. This compound, having a primary amine, is typically conjugated to carboxyl groups on a target molecule using a crosslinker like EDC.
Caption: Chemical structures of the two Cy5 derivatives.
Caption: Comparative experimental workflows for protein labeling.
Experimental Protocols
Detailed methodologies for protein labeling are provided below. Note that optimal conditions may vary depending on the specific biomolecule.
Protocol 1: Labeling of Proteins with NHS-ester Cy5
This protocol is adapted for labeling primary amines on proteins.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS or MES, pH 7.2-7.4)
-
NHS-ester Cy5
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare Dye Stock Solution: Immediately before use, dissolve NHS-ester Cy5 in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate Dye Amount: Determine the volume of the dye stock solution needed for the desired molar dye-to-protein ratio (a 10:1 to 20:1 molar excess of dye to protein is a common starting point).
-
Conjugation Reaction: Add the calculated volume of dye stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~646 nm (for Cy5).
Protocol 2: Labeling of Proteins with this compound
This protocol describes the conjugation of the amine-containing dye to carboxyl groups on a protein using EDC/NHS chemistry.
Materials:
-
Protein to be labeled (in a carboxyl- and amine-free buffer like MES)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1 M hydroxylamine (B1172632), pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Activation Buffer at 2-10 mg/mL.
-
Activate Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or water.
-
Add EDC and Sulfo-NHS to the protein solution. A final concentration of 2-5 mM EDC and 5-10 mM Sulfo-NHS is a typical starting point.
-
Incubate for 15-30 minutes at room temperature.
-
-
Prepare Dye Solution: Dissolve this compound in the Coupling Buffer.
-
Conjugation Reaction:
-
Optional: Remove excess EDC and activation byproducts by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer.
-
Add the Amino-PEG-Cy5 solution to the activated protein solution. A 10- to 20-fold molar excess of the dye over the protein is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add hydroxylamine to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification: Purify the conjugate using a gel filtration column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm and ~649 nm.
Conclusion
For demanding applications in bioconjugation, particularly those involving in vivo studies or assays sensitive to non-specific binding, This compound offers clear advantages over traditional NHS-ester Cy5 . The incorporation of a PEG linker enhances solubility, reduces aggregation and non-specific binding, and improves biocompatibility. While NHS-ester Cy5 may offer a higher molar extinction coefficient, the practical benefits of PEGylation in complex biological systems often result in superior performance with higher signal-to-noise ratios and more reliable data. The choice of labeling strategy will depend on the specific experimental goals, but for researchers seeking to minimize common issues associated with hydrophobic dyes, the PEGylated alternative presents a compelling solution.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. cytodiagnostics.com [cytodiagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Comparison of PEGylated Cy5 Derivatives for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of various Polyethylene (B3416737) Glycol (PEG) modified Cyanine5 (Cy5) derivatives. PEGylation, the process of attaching PEG chains to molecules, is a widely utilized strategy to enhance the solubility, biocompatibility, and in vivo circulation time of fluorescent probes like Cy5.[1][2][3] Understanding the impact of PEGylation on the core spectroscopic properties of Cy5 is crucial for selecting the optimal derivative for applications ranging from cellular imaging to drug delivery.
This guide summarizes key spectroscopic parameters, outlines the experimental methodologies for their determination, and presents a visual workflow for spectroscopic analysis.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic properties of standard Cy5 and various PEGylated Cy5 derivatives. These values are compiled from multiple sources and represent typical findings. It is important to note that the exact spectroscopic characteristics can be influenced by the local microenvironment, including solvent polarity and pH.[4][5]
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference(s) |
| Standard Cy5 | ~646 - 649 | ~662 - 670 | ~250,000 | ~0.27 - 0.32 | [3][6][7][8][9] |
| mPEG-Cy5 | ~649 - 650 | ~667 - 670 | Not consistently reported | Not consistently reported | [1] |
| DSPE-PEG-Cy5 | ~651 | ~670 | Not specified | Not specified | [10] |
| Cy5-PEG-NH2 | ~650 | ~670 | Not specified | Not specified | [11] |
| Cy5-PEG-SH | Not specified | Not specified | Not specified | Not specified | [12] |
| N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | ~649-650 | ~667-691 | Not specified | Not specified | [1] |
The data suggests that PEGylation generally has a minimal effect on the excitation and emission maxima of the Cy5 core chromophore. However, properties like quantum yield and extinction coefficient can be influenced by the nature and length of the PEG linker. The addition of PEG chains is primarily intended to improve aqueous solubility and reduce non-specific binding, which can in turn enhance fluorescence stability and performance in biological systems.[1][3]
Experimental Protocols
Accurate determination of spectroscopic parameters is essential for the reliable application of fluorescent probes. The following are detailed, standard protocols for measuring the key spectroscopic properties of PEGylated Cy5 derivatives.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law (A = εlc), where A is the absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.[13]
Materials:
-
Spectrophotometer
-
1 cm path length quartz cuvettes
-
High-purity solvent (e.g., spectroscopic grade methanol, DMSO, or PBS)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the PEGylated Cy5 derivative and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution. The concentrations should be chosen to yield absorbance values between approximately 0.1 and 1.0 at the absorption maximum to ensure linearity.[14]
-
Measure Absorbance:
-
Use the pure solvent to blank the spectrophotometer.
-
Measure the full absorbance spectrum for each dilution to determine the wavelength of maximum absorbance (λmax).
-
Record the absorbance of each dilution at the determined λmax.
-
-
Data Analysis:
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4] The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is most commonly used.[14][17]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length fluorescence cuvettes
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[17]
-
High-purity, spectroscopic grade solvents
Procedure:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the PEGylated Cy5 derivative.
-
Prepare Solutions: Prepare a series of dilute solutions of both the PEGylated Cy5 derivative and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14]
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_X) can be calculated using the following equation:[14]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).[14]
-
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a PEGylated Cy5 derivative.
Caption: Workflow for Spectroscopic Analysis of PEGylated Cy5.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent PEG | AxisPharm [axispharm.com]
- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Spectroscopic analyses of NIR-emissive cyanine and squaraine dyes using steady-state and time-resolved excited-state absorption and fluorescence - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 9. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 10. DSPE-PEG-Cy5 | Biopharma PEG [biochempeg.com]
- 11. nanocs.net [nanocs.net]
- 12. Cy5-PEG-SH, Cy5-PEG-Thiol - Biopharma PEG [biochempeg.com]
- 13. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Virtual Labs [mfs-iiith.vlabs.ac.in]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for N-(m-PEG4)-N'-(amino-PEG3)-Cy5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for the handling and disposal of N-(m-PEG4)-N'-(amino-PEG3)-Cy5, a fluorescent dye conjugate. Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate PPE is mandatory to prevent exposure and environmental contamination.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Acute toxicity, Oral (Category 4), H302 | Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[2] |
| Acute aquatic toxicity (Category 1), H400 | Hand Protection: Disposable nitrile gloves are the minimum requirement.[2] For prolonged contact, consider double-gloving or using heavier-duty gloves.[2] |
| Chronic aquatic toxicity (Category 1), H410 | Body Protection: A lab coat is the minimum requirement.[2][3] Long pants and closed-toe shoes are also mandatory.[2][3] |
| Respiratory Protection: Not typically required for handling small quantities in a well-ventilated area. However, if creating aerosols or handling large quantities, a risk assessment should be performed to determine if a respirator is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Following a structured workflow is crucial for minimizing the risk of exposure and contamination.
Disposal Plan: Ensuring Environmental Safety
Proper disposal is critical due to the compound's high aquatic toxicity.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including unused product, contaminated gloves, and labware, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing the dye in a separate, labeled hazardous waste container. Do not pour down the drain.[4]
Disposal Procedure:
All waste containing this compound must be disposed of as hazardous chemical waste.[1][4] Follow your institution's and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste pickup and disposal procedures.[5]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
Spill Response
In case of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation in the area, if possible.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
This comprehensive guide provides a framework for the safe handling and disposal of this compound. By implementing these procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
